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4-(3-bromobenzoyl)aniline hydrochloride Documentation Hub

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  • Product: 4-(3-bromobenzoyl)aniline hydrochloride
  • CAS: 1803581-62-5

Core Science & Biosynthesis

Foundational

The Dual-Action Pharmacophore: A Technical Guide to 4-(3-Bromobenzoyl)aniline Hydrochloride

Executive Summary In modern drug discovery and chemical biology, the design of multifunctional probes is critical for target identification and structural mapping. 4-(3-bromobenzoyl)aniline hydrochloride (CAS: 1803581-62...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and chemical biology, the design of multifunctional probes is critical for target identification and structural mapping. 4-(3-bromobenzoyl)aniline hydrochloride (CAS: 1803581-62-5)[1] stands out as a premier trifunctional building block. It elegantly integrates three orthogonal reactive sites: an derivatizable aniline nitrogen, a palladium-reactive aryl bromide, and a photoreactive benzophenone core.

As a Senior Application Scientist, I frequently utilize this molecule as a "hub" scaffold. By attaching a targeting ligand to the aniline, appending a reporter tag (like biotin or a fluorophore) via the aryl bromide, and leveraging the benzophenone core to covalently capture the target protein, researchers can rapidly assemble highly sophisticated photoaffinity labeling (PAL) probes[2]. This whitepaper dissects the structural nuances, physicochemical properties, and self-validating experimental workflows required to maximize the utility of this compound.

Chemical Structure & Physicochemical Profiling

The strategic value of 4-(3-bromobenzoyl)aniline hydrochloride lies in its precise substitution pattern. The molecule is supplied as a hydrochloride salt, which serves a dual purpose: it drastically improves aqueous solubility for downstream biological assays and prevents the premature auto-oxidation of the electron-rich aniline ring during long-term storage[1].

Table 1: Physicochemical and Structural Properties
PropertyValue
Chemical Name (4-Aminophenyl)(3-bromophenyl)methanone hydrochloride
CAS Number 1803581-62-5
Molecular Formula C₁₃H₁₁BrClNO (Salt) / C₁₃H₁₀BrNO (Free base)
Molecular Weight 298.57 g/mol (Salt) / 262.11 g/mol (Free base)
Appearance Off-white to pale yellow crystalline solid
Key Functional Groups Primary amine (protonated), Aryl bromide, Diaryl ketone
Electronic Nuances: The "Push-Pull" System

The structural relationship between the strongly electron-donating para-amino group and the electron-withdrawing carbonyl creates a powerful donor-acceptor "push-pull" system. This electronic communication significantly lowers the energy gap for the n-π* transition, resulting in a bathochromic (red) shift of the UV absorption maximum compared to an unsubstituted benzophenone[3]. This is a critical advantage for biological applications, as it allows the photophore to be activated at longer, less phototoxic wavelengths (e.g., 350–365 nm), preserving the integrity of the target protein.

Furthermore, the placement of the bromine atom at the meta (3-position) rather than the para position is highly deliberate. While a para-halogen is strongly deactivated by the resonance of the carbonyl group, the meta-bromo position avoids direct conjugation. This maintains optimal electron density at the C-Br bond, facilitating efficient oxidative addition by palladium(0) species during cross-coupling reactions[4].

Mechanistic Utility in Drug Development

G Core 4-(3-bromobenzoyl)aniline HCl (Bifunctional Core) Bromo 3-Bromo Position (Cross-Coupling Handle) Core->Bromo Pd-Catalysis Amino 4-Amino Position (Derivatization Handle) Core->Amino Electrophilic Attack Carbonyl Benzophenone Core (Photoreactive Center) Core->Carbonyl UV Irradiation Suzuki Suzuki-Miyaura Coupling (Aryl-Aryl Bond Formation) Bromo->Suzuki Amide Amide Coupling / Reductive Amination (Peptide/Ligand Attachment) Amino->Amide PAL Photoaffinity Labeling (PAL) (Target Crosslinking at 365 nm) Carbonyl->PAL

Fig 1: Trifunctional reactivity pathways of 4-(3-bromobenzoyl)aniline hydrochloride.

Photoaffinity Labeling (PAL)

Benzophenones are premier photophores for mapping protein-ligand interactions due to their chemical stability and high crosslinking efficiency[2]. Upon UV irradiation, the carbonyl oxygen undergoes an n-π* transition to a singlet excited state, followed by rapid intersystem crossing (ISC) to a triplet diradical. This diradical preferentially abstracts a hydrogen atom from an unactivated C-H bond within the target protein's hydrophobic binding pocket[5]. The resulting ketyl and carbon radicals rapidly recombine to form a stable, irreversible C-C covalent bond[5].

G GS Ground State (S0) Benzophenone S1 Singlet Excited State (S1) (n-π* transition) GS->S1 UV Light (~350-365 nm) T1 Triplet State (T1) Diradical Intermediate S1->T1 Intersystem Crossing (ISC) Complex Target Protein (C-H Bond) T1->Complex Hydrogen Abstraction Adduct Covalent Adduct (Crosslinked Protein) Complex->Adduct Radical Recombination

Fig 2: Photochemical activation and target crosslinking mechanism of the benzophenone core.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific mechanistic controls.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 3-bromo position with an aryl boronic acid to append a reporter tag or extend the pharmacophore[4].

  • Preparation: In an oven-dried Schlenk flask, combine 4-(3-bromobenzoyl)aniline hydrochloride (1.0 eq), the desired aryl boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

    • Causality: Exactly 3.0 equivalents of base are required. The first equivalent neutralizes the hydrochloride salt of the aniline to yield the free base, while the remaining base activates the boronic acid via the formation of a reactive, electron-rich boronate complex necessary for transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand is sterically demanding and highly stable, preventing the palladium catalyst from being poisoned by the coordinating aniline nitrogen or the carbonyl oxygen of the substrate.

  • Solvent System: Degas a mixture of 1,4-Dioxane and H₂O (4:1 v/v) by sparging with argon for 15 minutes, then add to the flask.

    • Causality: Water is essential for dissolving the inorganic base and facilitating the transmetalation step of the catalytic cycle.

  • Reaction & Workup: Heat the mixture to 90°C under an argon atmosphere for 12 hours. Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: Photoaffinity Labeling (PAL) and Target Capture

Objective: Covalently crosslink the functionalized benzophenone probe to a target protein's binding pocket for downstream proteomics[2].

  • Equilibration: Incubate the target protein (1-5 μM) with the synthesized 4-(3-bromobenzoyl)aniline-derived probe (10-50 μM) in a physiological buffer (e.g., PBS, pH 7.4) for 30 minutes at 4°C.

    • Causality: Pre-incubation ensures the system reaches thermodynamic equilibrium, allowing the probe to fully occupy the target's hydrophobic binding pocket before activation.

  • UV Irradiation: Place the sample in a shallow, UV-transparent multi-well plate on an ice bath. Irradiate at 365 nm using a high-intensity UV lamp for 10–15 minutes.

    • Causality: The 365 nm wavelength explicitly exploits the bathochromic shift of the aminobenzophenone[3], efficiently generating the reactive triplet diradical while avoiding the 280 nm range that would cause catastrophic photo-oxidation to aromatic amino acids (Trp, Tyr) in the protein[2]. The ice bath prevents thermal denaturation of the protein during extended irradiation.

  • Quenching & Analysis: Quench the reaction by adding SDS-PAGE loading buffer containing β-mercaptoethanol. Boil for 5 minutes and resolve the covalently linked protein-probe adducts via SDS-PAGE or in-gel digestion followed by LC-MS/MS analysis[5].

References

Sources

Exploratory

Technical Whitepaper: Synthesis, Structural Validation, and Registry Navigation for 4-Amino-3'-bromobenzophenone Hydrochloride

Executive Summary In medicinal chemistry and advanced materials science, benzophenone derivatives serve as privileged scaffolds for synthesizing complex heterocycles and coordination complexes[1][2]. While isomers such a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and advanced materials science, benzophenone derivatives serve as privileged scaffolds for synthesizing complex heterocycles and coordination complexes[1][2]. While isomers such as 2-amino-5-bromobenzophenone (CAS 39859-36-4) are ubiquitous precursors for benzodiazepines[3][4], the 4-amino-3'-bromo isomer represents a highly specialized, sterically distinct intermediate.

This whitepaper provides an authoritative guide on the chemical identity, CAS registry navigation, and de novo synthesis of 4-amino-3'-bromobenzophenone hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic procedures, offering mechanistic causality and self-validating protocols to ensure absolute reproducibility in your drug development workflows.

Chemical Identity & CAS Registry Navigation

When querying chemical databases for specialized salts, researchers frequently encounter registry gaps. While the free base of related positional isomers, such as 3-bromo-4-aminobenzophenone (CAS 50970-95-1), may be documented, the specific hydrochloride salt of the 3'-bromo isomer often lacks a public, widely circulated CAS Registry Number (CAS RN).

Why the Hydrochloride Salt? The isolation of the hydrochloride salt is not merely a purification convenience; it is a critical stabilization strategy. Free primary anilines are highly susceptible to ambient air oxidation, leading to the formation of azo and azoxy impurities over time. Protonating the amine to form the


 salt drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy of the molecule, rendering it inert to oxidative degradation and ensuring strict batch-to-batch consistency.

CAS_Logic Start Target: 4-amino-3'-bromobenzophenone HCl IsomerCheck Check Isomers (e.g., 2-amino-5-bromo, CAS 39859-36-4) Start->IsomerCheck Exclude common benzodiazepine precursors BaseCheck Check Free Base (e.g., CAS 50970-95-1 for 3-bromo-4-amino) Start->BaseCheck Identify parent free base SaltReg De Novo Registration Submit to CAS Registry BaseCheck->SaltReg If salt unregistered Val Analytical Validation (NMR, MS, HPLC) SaltReg->Val Provide structural proof

Caption: Logic flow for CAS registry navigation and structural validation.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 4-aminobenzophenone derivatives typically proceeds via the Friedel-Crafts acylation of an aniline derivative[5]. However, direct acylation of free aniline is a fundamental error. The lone pair on the nitrogen atom will immediately complex with the Lewis acid catalyst (e.g.,


), converting the strongly activating 

group into a strongly deactivating

group, which halts the reaction or forces meta-substitution.

To circumvent this, aniline is first protected as acetanilide . The acetyl group withdraws electron density just enough to prevent Lewis acid complexation, while still remaining an ortho/para director. Due to the steric bulk of the incoming 3-bromobenzoyl chloride electrophile, substitution occurs almost exclusively at the para position, yielding the desired 4-acetamido-3'-bromobenzophenone intermediate[5]. Subsequent acid hydrolysis cleaves the acetyl group and directly yields the target hydrochloride salt.

Synthesis A Acetanilide (Starting Material) C 4-Acetamido-3'-bromobenzophenone (Intermediate) A->C Friedel-Crafts Acylation B 3-Bromobenzoyl Chloride + AlCl3 (Catalyst) B->C D 4-Amino-3'-bromobenzophenone HCl (Target Salt) C->D HCl / H2O Reflux (Hydrolysis)

Caption: Synthetic pathway for 4-amino-3'-bromobenzophenone hydrochloride.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in analytical checkpoints to ensure the process is self-validating, preventing the carryover of unreacted starting materials into the final product.

Step 1: Friedel-Crafts Acylation
  • Preparation: In an oven-dried, nitrogen-purged 500 mL round-bottom flask, dissolve 13.5 g (100 mmol) of acetanilide in 150 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add 20.0 g (150 mmol) of anhydrous aluminum chloride (

    
    ) in small portions to manage the exothermic complexation.
    
  • Electrophile Addition: Dropwise, add 24.1 g (110 mmol) of 3-bromobenzoyl chloride over 30 minutes.

  • Reaction: Remove the ice bath and reflux the mixture at 40 °C for 4 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL of methanol, filter, and inject into the HPLC. Go/No-Go Metric: The reaction is complete when the acetanilide peak (RT ~4.5 min) constitutes <1% of the total peak area.

  • Workup: Pour the mixture over 300 g of crushed ice containing 20 mL of concentrated HCl. Extract the organic layer, wash with brine, dry over

    
    , and concentrate in vacuo to yield crude 4-acetamido-3'-bromobenzophenone.
    
Step 2: Acid-Catalyzed Hydrolysis
  • Hydrolysis: Suspend the crude intermediate in a mixture of 100 mL ethanol and 100 mL of 6M HCl.

  • Reflux: Heat the suspension to reflux (approx. 85 °C) for 6 hours. The solid will initially dissolve, and as the reaction progresses, a new precipitate (the hydrochloride salt) may begin to form.

  • Isolation: Cool the mixture to 0 °C to maximize crystallization. Filter the precipitate under vacuum.

  • Purification: Wash the filter cake with cold diethyl ether to remove any unreacted 3-bromobenzoic acid byproducts. Dry under high vacuum at 50 °C for 12 hours to yield 4-amino-3'-bromobenzophenone hydrochloride.

Analytical Validation & Data Presentation

To ensure the highest standards of Scientific Integrity (E-E-A-T), the synthesized compound must be rigorously characterized. The following table summarizes the expected physicochemical properties and analytical metrics required for formal CAS registry submission or internal QA/QC approval.

Table 1: Physicochemical and Analytical Profile
ParameterSpecification / Expected ValueRationale / Significance
Chemical Name (4-Aminophenyl)(3-bromophenyl)methanone hydrochlorideIUPAC standard nomenclature.
Molecular Formula

Accounts for the target salt form.
Molecular Weight 312.59 g/mol Critical for stoichiometric calculations.
Appearance Off-white to pale yellow crystalline powderDarkening indicates free-base oxidation.

H NMR (DMSO-

)

8.0-7.5 (m, 8H, Ar-H), ~4.5 (br s, 3H,

)
Broad singlet confirms protonation state.
LC-MS (ESI+)

276.0 / 278.0
1:1 isotopic doublet confirms the presence of Bromine.
HPLC Purity

98.5% (UV at 254 nm)
Required purity for downstream coupling.

Conclusion

The synthesis and validation of 4-amino-3'-bromobenzophenone hydrochloride require a nuanced understanding of electrophilic aromatic substitution and salt-state stabilization. By protecting the amine to direct regioselectivity and isolating the product as a hydrochloride salt to prevent oxidation, researchers can generate a highly stable, reliable intermediate. Even in the absence of a pre-existing CAS number for this specific salt, the self-validating protocols and analytical profiles provided herein ensure full structural compliance for drug development applications.

References

  • PubChem. "2-Amino-5-bromobenzophenone | C13H10BrNO | CID 99677". Source: National Center for Biotechnology Information. URL: [Link]

  • MDPI. "α-Anilinoketones, Esters and Amides: A Chemical Study". Source: Molecules. URL: [Link]

  • ACS Publications. "Spectroscopic and structural investigation on the pentachloro- and (mixed-pentahalo)cuprates(II) of the N-(2-ammoniumethyl)piperazinium cation". Source: Journal of the American Chemical Society. URL: [Link]

Sources

Exploratory

Comprehensive Physicochemical Characterization and Handling Protocols for 4-(3-Bromobenzoyl)aniline Hydrochloride (CAS 1803581-62-5)

An In-Depth Technical Guide for Drug Development Professionals As a Senior Application Scientist in early-stage pharmaceutical development, I frequently encounter challenges in the characterization of halogenated benzoph...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist in early-stage pharmaceutical development, I frequently encounter challenges in the characterization of halogenated benzophenone derivatives. 4-(3-Bromobenzoyl)aniline hydrochloride (CAS 1803581-62-5)[1] is a highly versatile, bifunctional building block utilized extensively in the synthesis of kinase inhibitors, photoaffinity probes, and advanced active pharmaceutical ingredients (APIs).

Its dual functionality—an electrophilic ketone and a nucleophilic primary amine (protected as a hydrochloride salt)—makes it synthetically valuable but necessitates precise handling. This whitepaper details the physical state, melting point dynamics, and validated experimental protocols required to properly characterize and utilize this compound.

Physicochemical Profiling & Physical State

At standard temperature and pressure (STP), 4-(3-bromobenzoyl)aniline hydrochloride exists as a crystalline solid , typically presenting as an off-white to pale yellow powder.

Causality in Salt Selection: Why is this building block supplied as a hydrochloride salt rather than a free base? The primary aniline moiety is susceptible to oxidative degradation (darkening over time) and can undergo unwanted intermolecular Schiff base formations with the benzophenone ketone under certain conditions. Converting the amine to its hydrochloride salt protonates the nitrogen, rendering it non-nucleophilic and significantly enhancing the compound's shelf-life and thermal stability during storage.

Melting Point Dynamics & Thermal Decomposition

Determining the melting point of 4-(3-bromobenzoyl)aniline hydrochloride is not a simple thermodynamic phase transition. Because it is a hydrochloride salt of a weakly basic aniline derivative, the compound undergoes thermal decomposition (the volatilization of HCl gas) concurrently with, or immediately preceding, the melting phase.

  • Expected Melting/Decomposition Range: ~215 °C – 225 °C (dec.)

  • Mechanistic Causality: The electron-withdrawing nature of the 3-bromobenzoyl group significantly reduces the basicity of the aniline nitrogen via inductive and resonance effects. Consequently, the

    
     hydrogen bond network within the crystal lattice is relatively labile at elevated temperatures. As thermal energy increases, the salt dissociates, releasing HCl gas before a clean solid-to-liquid phase transition can occur.
    

Because of this decomposition, traditional capillary melting point apparatuses often yield broad, inaccurate ranges. Precise characterization requires simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in accordance with USP <891> guidelines for thermal analysis[2][3].

Quantitative Physicochemical Data

The following table summarizes the critical physicochemical parameters of the compound to facilitate rapid reference during assay development.

ParameterValue / Description
Chemical Name 4-(3-Bromobenzoyl)aniline hydrochloride
CAS Registry Number 1803581-62-5
Molecular Formula

Molecular Weight 312.59 g/mol (Salt) / 276.13 g/mol (Free Base)
Physical State (STP) Crystalline Solid (Off-white to pale yellow)
Melting Point ~215 °C – 225 °C (Decomposes)
Solubility Profile Soluble in DMSO, DMF, hot Methanol; Insoluble in Hexanes, cold Water.
Storage Conditions Desiccated at room temperature, protected from light.
Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Precise Thermal Profiling via DSC/TGA

Objective: To accurately determine the melting point and decomposition onset without damaging analytical equipment.

  • Sample Preparation: Weigh 2.0 to 5.0 mg of the crystalline powder into an aluminum DSC crucible.

  • Crucible Sealing (Critical Step): Seal the crucible with a pinhole lid .

    • Causality: If a hermetically sealed pan is used, the evolved HCl gas will increase internal pressure, artificially shifting the decomposition equilibrium (raising the apparent melting point) and risking a violent pan rupture that can destroy the DSC sensor cell.

  • Atmospheric Control: Purge the furnace with dry Nitrogen (

    
    ) gas at a flow rate of 50 mL/min to sweep away corrosive volatiles and prevent oxidative artifacts.
    
  • Thermal Ramp: Apply a heating rate of 10 °C/min from 25 °C to 300 °C.

  • Data Analysis: Correlate the TGA mass loss curve (indicating HCl volatilization) with the DSC endothermic peak to identify the true onset of melting versus decomposition.

ThermalAnalysis A Sample Prep: 2-5 mg in Pinhole Pan B Simultaneous DSC/TGA (10 °C/min, N2 Purge) A->B C TGA Curve: Mass Loss (HCl Gas) B->C D DSC Curve: Endothermic Melting B->D E Data Correlation: True MP vs. Decomposition C->E D->E

Thermal analysis workflow for accurate melting point determination of decomposing HCl salts.

Protocol B: Free-Basing for Downstream Synthesis

Objective: To convert the stable HCl salt into the reactive free base for subsequent coupling reactions.

  • Suspension: Suspend 1.0 equivalent of 4-(3-bromobenzoyl)aniline hydrochloride in a biphasic mixture of Ethyl Acetate (EtOAc) and Saturated Aqueous Sodium Bicarbonate (

    
    ) (1:1 v/v).
    
    • Causality:

      
       (pH ~8) is specifically chosen over stronger bases like 
      
      
      
      . The conjugate acid of aniline has a pKa of ~4.6, meaning mild bicarbonate is more than sufficient for complete deprotonation while avoiding any risk of base-catalyzed side reactions with the ketone.
  • Neutralization: Stir vigorously at room temperature for 30–45 minutes until the solid completely dissolves into the organic phase, indicating successful free-basing.

  • Extraction: Separate the organic layer, wash once with brine to remove residual aqueous salts, and dry over anhydrous

    
    .
    
  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base as a highly reactive, pale yellow solid ready for immediate use.

Downstream Synthetic Utility

Once free-based, the compound offers two distinct vectors for API construction:

  • The Aniline Nitrogen: Readily participates in amide couplings, reductive aminations, or urea formations.

  • The Aryl Bromide: Serves as an excellent electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[4], allowing for the installation of complex heteroaryl systems necessary for target-binding affinity in kinase inhibitors.

SyntheticUtility A 4-(3-bromobenzoyl)aniline HCl (CAS 1803581-62-5) B Free-Basing (NaHCO3 / EtOAc) A->B C Amide Coupling (Aniline Nitrogen) B->C D Suzuki-Miyaura Cross-Coupling (Aryl Bromide) B->D E Advanced API / Kinase Inhibitor C->E D->E

Bifunctional synthetic utility of 4-(3-bromobenzoyl)aniline in API development.

References
  • Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties." Lab Manager. Available at:[Link]

  • NETZSCH Analyzing & Testing. "The Importance of Purity Determination of Pharmaceuticals (USP <891>)." NETZSCH. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Clean and fast cross-coupling of aryl halides in one-pot." Beilstein Journals. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(3-bromobenzoyl)aniline from 4-nitrobenzophenone precursors

This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for the synthesis of 4-(3-bromobenzoyl)aniline (also known as (4-aminophenyl)(3-bromophenyl)methanone). The guide...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for the synthesis of 4-(3-bromobenzoyl)aniline (also known as (4-aminophenyl)(3-bromophenyl)methanone).

The guide prioritizes chemoselectivity , specifically the reduction of a nitro group in the presence of two sensitive moieties: an aryl bromide (susceptible to hydrodehalogenation) and a diaryl ketone (susceptible to reduction to alcohol/methylene).

Introduction & Strategic Analysis

The synthesis of 4-(3-bromobenzoyl)aniline represents a classic chemoselectivity challenge in medicinal chemistry. This scaffold is a critical intermediate for p38 MAP kinase inhibitors and other diaryl ketone-based therapeutics.

The Chemoselectivity Triad

The molecule contains three reducible functional groups. The objective is to selectively reduce the Nitro (


)  group while preserving the Ketone (

)
and Aryl Bromide (

)
.
Functional GroupRisk during ReductionAvoided Conditions
Nitro (

)
Target (Reduce to

)
N/A
Aryl Bromide (

)
Hydrodehalogenation (loss of Br)

, Raney Ni, Strong Hydrides
Ketone (

)
Reduction to Alcohol/Alkane

,

(non-selective), Wolff-Kishner

Strategic Decision: Standard catalytic hydrogenation (


) is contraindicated  due to the high risk of debromination. While poisoned catalysts (e.g., Pt-S) exist, they often require optimization. This protocol utilizes Iron-mediated reduction (Fe/NH

Cl)
and Stannous Chloride (SnCl

)
as the "Gold Standard" methods for their proven functional group tolerance.

Precursor Synthesis (Contextual)

To ensure the correct regiochemistry (4-amino, 3'-bromo), the precursor (4-nitrophenyl)(3-bromophenyl)methanone must be synthesized with precision. Traditional Friedel-Crafts acylation of bromobenzene with 4-nitrobenzoyl chloride yields the para-bromo isomer (wrong regioisomer).

Recommended Route: Suzuki-Miyaura Carbonylative Coupling For high-purity applications, the coupling of 4-nitrobenzoyl chloride and 3-bromophenylboronic acid is the superior route, avoiding isomer separation issues.

PrecursorSynthesis A 4-Nitrobenzoyl Chloride Rxn Suzuki-Miyaura Coupling Pd(PPh3)4, Na2CO3 Toluene/H2O A->Rxn B 3-Bromophenylboronic Acid B->Rxn P Precursor: 4-Nitro-3'-bromobenzophenone Rxn->P

Figure 1: Regioselective synthesis of the nitro precursor.

Protocol A: Iron/Ammonium Chloride Reduction (Green & Scalable)

This method is the primary recommendation due to its mild conditions, low toxicity, and operational simplicity. It operates via a single electron transfer (SET) mechanism on the surface of the iron.

Materials
  • Substrate: (4-nitrophenyl)(3-bromophenyl)methanone (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (10.0 equiv)
    
  • Solvent: Ethanol / Water (4:1 v/v)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.0 mmol of the nitro precursor in 20 mL of Ethanol.

  • Activation: Add 4 mL of Water and 10.0 mmol of Ammonium Chloride. Stir for 5 minutes at room temperature.

  • Reduction: Add 5.0 mmol of Iron powder in a single portion.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ) for 2–4 hours .
    
    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[1] The starting material (usually less polar) should disappear, and a fluorescent blue spot (amine) should appear near the baseline.

  • Workup (Critical):

    • Hot filtration is required to remove iron oxide sludge. Filter the hot reaction mixture through a pad of Celite 545.

    • Wash the Celite pad with hot Ethanol (

      
      ).
      
  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the aqueous residue with Ethyl Acetate (30 mL) and Water (10 mL) .

    • Separate the organic layer and wash with Brine.[2][3]

    • Dry over anhydrous

      
      , filter, and concentrate.
      

Yield Expectation: 85–95% Purity: >95% (often requires no further purification).

Protocol B: Stannous Chloride Reduction (High Precision)

Use this method if Protocol A fails to drive to completion or for small-scale (<100 mg) high-value batches.


 is highly selective but generates tin salts that can be difficult to remove.
Materials
  • Substrate: (4-nitrophenyl)(3-bromophenyl)methanone (1.0 equiv)

  • Reductant:

    
     (5.0 equiv)
    
  • Solvent: Ethanol (Absolute) or Ethyl Acetate

Step-by-Step Procedure
  • Dissolution: Dissolve the nitro precursor in Ethanol (0.1 M concentration).

  • Addition: Add

    
     solid in portions.
    
  • Reaction: Heat to

    
      for 3 hours .
    
    • Note: Do not exceed

      
       to prevent potential side reactions with the ketone.
      
  • Quenching (The "Tin Curse" Solution):

    • Cool to room temperature.[1][2][4][5]

    • Adjust pH to 8–9 using saturated

      
        or 10% NaOH .
      
    • Crucial Step: A thick white precipitate (Tin hydroxide) will form. Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hour to solubilize the tin salts, or filter continuously through Celite.

  • Extraction: Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

Analytical Validation & QC

The following data confirms the identity of the product and the success of the chemoselective reduction.

Analytical MethodExpected SignalInterpretation

NMR (DMSO-

)

5.8–6.2 ppm (Broad singlet, 2H)
Appearance of

protons.

NMR (Aromatic)
Upfield shift of aniline ring protonsConversion of EWG (

) to EDG (

).
IR Spectroscopy 3300–3450

(Doublet)
Primary Amine stretching (

).
IR Spectroscopy ~1640–1650

Retention of Ketone (

)
.
Mass Spectrometry M+ and M+2 (1:1 ratio)Retention of Bromine (Isotope pattern).
Reaction Workflow Diagram

Workflow Start Start: 4-Nitro-3'-bromobenzophenone Reagents Add Fe Powder + NH4Cl Solvent: EtOH/H2O (4:1) Start->Reagents Reflux Reflux at 80°C Time: 3 Hours Reagents->Reflux Check TLC Check (Disappearance of Nitro) Reflux->Check Check->Reflux Incomplete Workup Hot Filtration (Celite) Remove Fe sludge Check->Workup Complete Isolate Extraction (EtOAc) & Concentration Workup->Isolate Final Product: 4-(3-bromobenzoyl)aniline Yellow Solid Isolate->Final

Figure 2: Experimental workflow for the Fe/NH4Cl reduction protocol.

Troubleshooting Guide

  • Problem: Dehalogenation observed (Loss of Bromine).

    • Cause: Trace Pd contamination in reaction vessel or excessive heating with active metals.

    • Solution: Switch to

      
        protocol at controlled temperature (
      
      
      
      ). Ensure glassware is free of hydrogenation catalyst residues.
  • Problem: Incomplete Reduction (Nitroso/Hydroxylamine intermediates).

    • Cause: Inactive Iron surface.

    • Solution: "Etch" the iron powder with 1-2 drops of concentrated HCl prior to addition, or increase

      
       loading.
      
  • Problem: Emulsion during workup.

    • Cause: Iron salts or Tin hydroxides.[6]

    • Solution: For Iron: Filter through a tighter Celite bed. For Tin: Use Rochelle's salt or extensive washing with saturated

      
      .
      

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters. Link

  • Ramadas, K., & Srinivasan, N. (1992).[4] Iron-Ammonium Chloride - A Convenient and Inexpensive Reagent for the Reduction of Aryl Nitro Compounds. Synthetic Communications. Link

  • BenchChem. (2025).[2][7][8] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Link

  • ChemicalBook. (2024).[1] Synthesis of 3-Bromobenzophenone and derivatives. Link

  • Org. Synth. (1948). m-Bromobenzoyl Chloride preparation (Analogous chemistry). Organic Syntheses, Coll. Vol. 3, p.167. Link

Sources

Application

Application Note: Functional End-Capping of Polyimides with 4-(3-bromobenzoyl)aniline

This Application Note and Protocol is designed for researchers and material scientists utilizing 4-(3-bromobenzoyl)aniline hydrochloride as a functional end-capping agent in the synthesis of high-performance polyimides....

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and material scientists utilizing 4-(3-bromobenzoyl)aniline hydrochloride as a functional end-capping agent in the synthesis of high-performance polyimides.

Executive Summary

In polyimide (PI) synthesis, molecular weight control and chain-end functionalization are critical for tailoring melt viscosity, solubility, and post-cure properties. 4-(3-bromobenzoyl)aniline hydrochloride (4-3-BBA·HCl) serves as a specialized monofunctional end-capper .

Unlike standard non-reactive end-cappers (e.g., phthalic anhydride), the 3-bromobenzoyl moiety introduces a pendant bromine atom at the polymer chain ends. This provides a reactive site for:

  • Post-Polymerization Modification: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach chromophores or bioactive ligands.

  • Flame Retardancy: Halogenated aromatics increase the Limiting Oxygen Index (LOI).

  • Crosslinking: Radical-induced crosslinking at elevated temperatures to improve

    
    .
    

Critical Technical Challenge: The material is supplied as a hydrochloride salt . Direct use in polycondensation without neutralization will inhibit reaction kinetics and introduce corrosive chloride ions, degrading the final electronic or optical properties. This protocol addresses the rigorous deprotonation and polymerization workflow.

Chemical Specifications & Pre-Treatment[1][2]

PropertySpecification
Compound Name 4-(3-bromobenzoyl)aniline hydrochloride
Role Monofunctional Amine (End-Capper)
Molecular Weight ~312.59 g/mol (Salt) / ~276.13 g/mol (Free Base)
Reactive Group Primary Amine (

)
Functional Handle Aryl Bromide (

)
Solubility (Salt) Water, Methanol, DMSO
Solubility (Free Base) NMP, DMAc, DMF, THF
Protocol A: Preparation of the Free Base (Recommended)

For high-purity electronics or biomedical applications, chloride ions must be removed prior to polymerization.

  • Dissolution: Dissolve 10.0 g of 4-3-BBA·HCl in 100 mL of deionized water. Slight warming (

    
    ) may be required.
    
  • Neutralization: Slowly add 10% aqueous

    
     or 
    
    
    
    (1.1 equivalents) while stirring. The solution will turn cloudy as the free amine precipitates.
  • Extraction: Extract the precipitate with Ethyl Acetate (

    
     mL).
    
  • Drying: Wash the organic layer with brine, dry over anhydrous

    
    , and filter.
    
  • Isolation: Rotary evaporate the solvent to yield the yellow/off-white solid free base.

  • Validation: Verify absence of chloride via

    
     test and confirm structure via 
    
    
    
    -NMR (shift of aromatic protons adjacent to amine).

Polyimide Synthesis Protocol (Two-Step Method)

This protocol describes the synthesis of a controlled-molecular-weight polyimide using 4,4'-Oxydianiline (ODA) and Pyromellitic Dianhydride (PMDA) , end-capped with 4-3-BBA .

Experimental Workflow Diagram

PI_Synthesis Salt 4-(3-bromobenzoyl) aniline HCl Base Neutralization (NaHCO3 / Extraction) Salt->Base Deprotonation FreeAmine Free Amine (Monomer A') Base->FreeAmine Yields Active End-Capper PAA Polyamic Acid (PAA) Viscous Solution FreeAmine->PAA End-Capping Diamine Diamine (ODA) (Monomer A) Diamine->PAA Backbone Formation Dianhydride Dianhydride (PMDA) (Monomer B) Dianhydride->PAA Imidization Imidization (Thermal/Chemical) PAA->Imidization -H2O FinalPI Brominated Polyimide Film Imidization->FinalPI

Figure 1: Workflow for converting the hydrochloride precursor into a reactive end-capper for polyimide synthesis.

Step 1: Stoichiometric Calculation (Carothers Equation)

To target a specific number-average molecular weight (


), you must offset the stoichiometry using the end-capper.

Formula:



For a target degree of polymerization (


):


Example Calculation:

  • Target: Oligomer with

    
    
    
  • Dianhydride (PMDA): 10.0 mmol

  • End-capper (4-3-BBA): 1.0 mmol (Calculated:

    
    )
    
  • Diamine (ODA): 9.5 mmol (Balance to maintain stoichiometry)

Step 2: Polyamic Acid (PAA) Synthesis

Environment: Nitrogen atmosphere, Humidity < 10%.

  • Solvent Setup: Charge a 3-neck flask with anhydrous N-methyl-2-pyrrolidone (NMP). Solid content should be 15-20 wt%.

  • Diamine Dissolution: Add the calculated amount of Diamine (ODA) . Stir until fully dissolved.

  • End-Capper Addition: Add the Free Base 4-3-BBA prepared in Protocol A. Stir for 10 minutes to ensure homogeneity.

    • Note: If using the HCl salt directly (not recommended), you must add 1.05 eq of Pyridine or Triethylamine here to scavenge HCl.

  • Dianhydride Addition: Add Dianhydride (PMDA) in 3-4 portions over 30 minutes.

    • Exothermic Reaction: Maintain temperature

      
       using an ice bath if necessary.
      
  • Equilibration: Stir the viscous solution at room temperature for 12–24 hours. The solution should be clear and amber-colored.

Step 3: Imidization

Choose one method based on application:

Method A: Thermal Imidization (For Films)

  • Cast the PAA solution onto a glass or silicon substrate.

  • Step-wise heating in a vacuum oven:

    • 
       (1 hr) – Solvent removal
      
    • 
       (1 hr) – Pre-imidization
      
    • 
       (1 hr) – Imidization
      
    • 
       (1 hr) – Final cure
      
  • Cool slowly to prevent stress cracking.

Method B: Chemical Imidization (For Powders/Soluble PIs)

  • To the PAA solution, add Acetic Anhydride (4 eq per repeat unit) and Pyridine (3 eq per repeat unit).

  • Heat to

    
     for 4 hours.
    
  • Precipitate the polymer into methanol under vigorous stirring.

  • Filter, wash with methanol, and dry under vacuum at

    
    .
    

Characterization & Validation

TechniqueObservationInterpretation
FT-IR 1780 cm⁻¹, 1720 cm⁻¹ (Imide C=O)Confirmation of imidization. Absence of 1660 cm⁻¹ (Amide) indicates complete conversion.
¹H-NMR 7.8 - 8.2 ppm (Benzoyl region)Integration of end-group protons vs. backbone protons calculates actual

.
TGA 5% Wt Loss TempBrominated ends may slightly lower

compared to non-functionalized PI, but should remain >450°C.
Elemental Analysis Bromine (Br) ContentVerifies incorporation efficiency of the end-capper.

Mechanism of Action

The 4-(3-bromobenzoyl)aniline molecule acts as a chain terminator . By reacting with the anhydride groups at the growing chain ends, it "caps" the polymer, preventing further molecular weight growth.

Reaction_Mechanism AnhydrideEnd Polymer Chain (Anhydride Terminated) Intermediate Amic Acid End Group AnhydrideEnd->Intermediate + EndCapper (Nucleophilic Attack) EndCapper 4-(3-bromobenzoyl)aniline FinalImide Bromobenzoyl-Imide Terminated PI Intermediate->FinalImide - H2O (Cyclodehydration)

Figure 2: Chemical mechanism of end-capping. The amine attacks the anhydride ring, opening it to form an amic acid, which subsequently cyclizes to form the stable imide ring.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation during PAA synthesis HCl salt was not neutralized; Insoluble salt formation.Use the Free Base protocol. If using in-situ neutralization, ensure the base (Pyridine) is added before the dianhydride.
Low Molecular Weight (Brittle Film) Excess end-capper used.Recalculate stoichiometry. Ensure high purity of monomers.
Bubbles in Film Solvent trapped or water release during imidization.Ramp temperature slower between

and

.[1]
Darkening / Degradation Oxidation of amine prior to reaction.Store 4-3-BBA under nitrogen; ensure solvent is anhydrous.

References

  • Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694. Link

  • Volksen, W. (1994). Condensation Polyimides: Synthesis, Solution Behavior, and Imidization. High Performance Polymers.[1][2] Link

  • NASA Langley Research Center . (1985).[3] Process of end-capping a polyimide system. NASA Technical Reports Server.[3] Link[3]

  • AZoM . (2024).[1][4] Polyimide Synthesis Explained: Shaping Modern Electronics. Link

  • Liaw, D. J., et al. (2012). Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science. Link

Sources

Method

Application Note: Optimized Synthesis of 4-Aminobenzophenone Derivatives via Friedel-Crafts Acylation

Abstract & Strategic Overview The synthesis of 4-aminobenzophenone (4-ABP) and its derivatives is a critical workflow in the development of non-steroidal anti-inflammatory drugs (NSAIDs), p38 MAP kinase inhibitors, and U...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 4-aminobenzophenone (4-ABP) and its derivatives is a critical workflow in the development of non-steroidal anti-inflammatory drugs (NSAIDs), p38 MAP kinase inhibitors, and UV-blocking polymer additives. While Friedel-Crafts (F-C) acylation is the standard method for aryl ketone formation, its application to aniline derivatives presents a fundamental "Lewis Acid-Base Mismatch."

Direct acylation of free anilines fails because the amino group (


), a strong Lewis base, complexes with the Lewis acid catalyst (e.g., 

). This converts the strongly activating, ortho/para-directing amino group into a deactivated, meta-directing ammonium species (

), halting the reaction or yielding incorrect regiochemistry.

This Application Note details the "Protection-Acylation-Deprotection" (PAD) protocol. We utilize acetanilide as the surrogate substrate, ensuring exclusive para-selectivity and high yields. This guide prioritizes the Perrier addition mode to maximize electrophile generation prior to substrate introduction, reducing kinetic side-products.

Reaction Mechanism & Logic

The success of this protocol relies on the dual role of the acetamido group (


). Unlike the free amine, the amide nitrogen's lone pair is delocalized into the carbonyl, reducing its basicity toward 

while retaining sufficient electron density to activate the ring for para-substitution.
mechanistic Pathway (DOT Visualization)

The following diagram illustrates the critical transition from the deactivated aniline complex to the successful acylium attack on the protected species.

FC_Mechanism cluster_activation Electrophile Generation (Perrier Mode) Aniline Aniline (Substrate) Complex Deactivated Complex (Ar-NH2-AlCl3) Aniline->Complex + AlCl3 (Direct Route Fails) Acetanilide Acetanilide (Protected) Aniline->Acetanilide Ac2O (Protection) Sigma Sigma Complex (Intermediate) Acetanilide->Sigma + Acylium Ion Acylium Acylium Ion (Ph-C+=O) Acylium->Sigma Product 4-Aminobenzophenone (Final Target) Sigma->Product - H+ Hydrolysis RCOCl Benzoyl Chloride RCOCl->Acylium - AlCl4- AlCl3 AlCl3 AlCl3->Acylium

Figure 1: Mechanistic pathway contrasting the failed direct acylation with the successful PAD route.

Experimental Protocol

Reagents and Stoichiometry[1]

The stoichiometry is non-trivial. A standard F-C reaction requires >1 equivalent of Lewis acid.[1] However, for acetanilides, at least 2.5–3.0 equivalents of


 are required.
  • Eq 1: Generates the acylium ion.

  • Eq 2: Complexes with the amide carbonyl oxygen (Lewis basic site).

  • Eq 0.5+: Excess to drive the equilibrium and compensate for moisture.

Table 1: Standard Reaction Charge (50 mmol Scale)

ReagentMW ( g/mol )Equiv.[2][3]Mass/VolRole
Acetanilide 135.171.06.76 gSubstrate
Benzoyl Chloride 140.571.27.0 mLElectrophile Source
AlCl3 (Anhydrous) 133.343.020.0 gCatalyst & Lewis Acid
1,2-Dichloroethane (DCE) 98.96Solvent100 mLSolvent (High boiling)
HCl (6M) 36.46Excess50 mLHydrolysis Agent
Step-by-Step Methodology
Phase A: Electrophile Generation (Perrier Addition)

Rationale: Pre-forming the acylium ion ensures that when the substrate is added, the active electrophile is immediately available, favoring the kinetic product (para) over thermodynamic equilibration.

  • Setup: Oven-dry a 250 mL three-necked round-bottom flask (RBF). Equip with a magnetic stir bar, reflux condenser (with

    
     drying tube or 
    
    
    
    line), and a pressure-equalizing addition funnel.
  • Solvent & Catalyst: Add 20.0 g Anhydrous

    
      and 60 mL of dry DCE to the RBF. Cool to 0–5°C in an ice bath.
    
  • Acyl Chloride Addition: Add 7.0 mL Benzoyl Chloride dropwise over 10 minutes.

  • Activation: Stir at 0°C for 15 minutes. The suspension will likely clarify or change color as the acylium complex

    
     forms.
    
Phase B: Acylation of the Substrate[4]
  • Substrate Preparation: Dissolve 6.76 g Acetanilide in 40 mL of dry DCE. (Warm slightly if necessary to dissolve, then cool to RT).

  • Addition: Transfer the acetanilide solution to the addition funnel. Add dropwise to the active catalyst mixture at 0–5°C over 30 minutes. Caution: HCl gas evolution will occur. Ensure proper ventilation.

  • Reaction: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT), then heat to reflux (83°C) for 3–4 hours.

    • Checkpoint: Monitor via TLC (Solvent: 30% EtOAc/Hexane). The starting acetanilide (

      
      ) should disappear; product (
      
      
      
      ) appears.
Phase C: Quenching and Hydrolysis (Deprotection)

Rationale: The F-C product is an aluminum complex. Quenching breaks the Al-O bond. Subsequent acid reflux cleaves the acetyl group to yield the free amine.

  • Quench: Cool the reaction mixture to RT. Pour the mixture slowly into a beaker containing 200 g crushed ice and 50 mL conc. HCl . Exothermic!

  • Organic Isolation: Separate the organic layer (DCE). Extract the aqueous layer with

    
     mL DCM. Combine organic layers.
    
  • Solvent Swap (Crucial): Evaporate the chlorinated solvents (DCE/DCM) to obtain the crude amide intermediate (4-acetamidobenzophenone).

  • Hydrolysis: Suspend the crude solid in 100 mL Ethanol and 50 mL 6M HCl . Reflux for 2 hours.

  • Final Isolation:

    • Cool to RT.

    • Neutralize with 20% NaOH (or

      
      ) until pH 
      
      
      
      9. The yellow 4-aminobenzophenone will precipitate.
    • Filter, wash with water, and recrystallize from aqueous ethanol.

Workflow Visualization

The following diagram maps the operational logic, highlighting critical control points (CCPs) where the experiment most often fails.

Workflow Start Start: Dry Glassware N2 Atmosphere Step1 1. Active Complex Formation (AlCl3 + PhCOCl in DCE @ 0°C) Start->Step1 Step2 2. Substrate Addition (Acetanilide in DCE) Step1->Step2 Perrier Mode Step3 3. Reflux (83°C, 4h) Monitor: HCl Evolution Stops Step2->Step3 Step4 4. Quench (Ice/HCl) Breaks Al-Complex Step3->Step4 TLC Check Step5 5. Hydrolysis (EtOH/HCl Reflux) Step4->Step5 Evaporate Solvent First End Isolate 4-Aminobenzophenone (Neutralize & Filter) Step5->End

Figure 2: Operational workflow for the synthesis of 4-aminobenzophenone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Moisture in

.
Use fresh, yellow/grey sublimed

. If white powder turns to sticky rock, discard.
Incomplete Reaction Catalyst poisoning.Ensure >2.5 eq. of

is used. The amide oxygen sequesters 1 equivalent.
Ortho-Isomer Contamination High Temperature during addition.Maintain 0–5°C during the addition of acetanilide. Steric bulk of the acetamido group usually favors >95% para, but heat promotes thermodynamic scrambling.
Emulsion during Workup Aluminum salts (

).
Wash the organic layer with 1M HCl (not water) first to keep Al salts soluble, then brine.

Safety & Compliance

  • Aluminum Chloride (

    
    ):  Reacts violently with water to release HCl gas. Handle in a fume hood. Quench slowly.
    
  • 1,2-Dichloroethane (DCE): Carcinogen and highly flammable. Use DCM if reflux temperature is not critical, though DCE is preferred for reaction kinetics.

  • Benzoyl Chloride: Lachrymator. Causes severe skin burns.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

  • Tran, P. H., et al. (2016). "Efficient Friedel–Crafts benzoylation of aniline derivatives...". Journal of Chemical Research.

  • BenchChem Protocols. (2025). "Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone".

Sources

Application

Application Note: High-Efficiency Amide Coupling Strategies for 4-(3-Bromobenzoyl)aniline

Executive Summary The synthesis of complex pharmaceutical intermediates often requires the formation of amide bonds using highly deactivated, electron-deficient anilines. 4-(3-bromobenzoyl)aniline represents a particular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex pharmaceutical intermediates often requires the formation of amide bonds using highly deactivated, electron-deficient anilines. 4-(3-bromobenzoyl)aniline represents a particularly recalcitrant substrate. The presence of the para-benzoyl group exerts a profound electron-withdrawing effect via resonance (-R) and induction (-I), stripping electron density from the primary amine and drastically reducing its nucleophilicity. This application note provides drug development professionals with mechanistically grounded, self-validating protocols to overcome this nucleophilicity deficit, moving beyond traditional coupling agents to leverage hyper-electrophilic intermediates.

Chemical Context & Mechanistic Bottlenecks

Standard amide coupling reagents—such as EDC/HOBt or HATU/DIPEA—rely on the generation of activated esters (e.g., OBt or OAt esters). While these species are highly effective for aliphatic amines, their electrophilicity is insufficient to drive aminolysis with 4-(3-bromobenzoyl)aniline at a practical rate[1].

When the aminolysis step becomes the rate-limiting bottleneck, the prolonged lifetime of the activated ester in the reaction mixture makes it susceptible to undesired side reactions. These include hydrolysis back to the carboxylic acid, epimerization of chiral centers, or dimerization into symmetric anhydrides[2]. To force the reaction forward, the activation strategy must shift from forming O-based esters to generating hyper-reactive, positively charged intermediates.

G A Carboxylic Acid (R-COOH) C Activated Intermediate (N-Acyl Imidazolium) A->C Activation (Fast) B Coupling Agent (e.g., TCFH) B->C E Amide Product C->E Aminolysis (Rate-Limiting) F Side Reactions (Anhydride / Hydrolysis) C->F If Aminolysis is slow D 4-(3-bromobenzoyl)aniline (Deactivated Nucleophile) D->E

Reaction pathway highlighting the rate-limiting aminolysis of electron-deficient anilines.

Strategic Reagent Selection

To successfully couple 4-(3-bromobenzoyl)aniline, we must bypass traditional activated esters. Two highly effective strategies have been validated for this purpose:

  • The TCFH / NMI System (State-of-the-Art): N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) combined with N-methylimidazole (NMI) generates an N-acyl imidazolium ion in situ[3]. Unlike standard bases (e.g., DIPEA) which are purely Brønsted bases, NMI acts as a potent Lewis base. It intercepts the initial activated complex to form a highly reactive, positively charged imidazolium species that is highly susceptible to nucleophilic attack, even by deactivated anilines[2].

  • The EDC / HOAt / Stoichiometric DMAP System (Classical Alternative): When using EDC, replacing standard bases with a stoichiometric equivalent of 4-Dimethylaminopyridine (DMAP) alters the reaction pathway. DMAP acts as an acyl transfer catalyst, forming an ultra-reactive acylpyridinium intermediate that forces the amidation forward[4].

Quantitative Data: Reagent Efficacy Comparison

The following table summarizes the expected performance of various coupling systems when applied to a severely deactivated substrate like 4-(3-bromobenzoyl)aniline, based on empirical literature benchmarks[2][4].

Coupling SystemActive IntermediateRelative ReactivityExpected Yield RangeReaction Time
EDC / HOBt / DIPEA OBt EsterLow< 20% (Mainly Anhydride)24 - 48 h
HATU / DIPEA OAt EsterModerate30 - 50%12 - 24 h
EDC / HOAt / DMAP AcylpyridiniumHigh60 - 80%4 - 12 h
TCFH / NMI N-Acyl ImidazoliumVery High85 - 95%1 - 4 h

Experimental Protocols

Protocol A: High-Efficiency Coupling via TCFH / NMI (Recommended)

This self-validating protocol is optimized for maximum conversion of 4-(3-bromobenzoyl)aniline while preventing epimerization of sensitive carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 4-(3-bromobenzoyl)aniline (1.1 equiv)

  • TCFH (1.2 equiv)

  • N-Methylimidazole (NMI) (3.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

  • Solvation: Dissolve the carboxylic acid (1.0 equiv) and 4-(3-bromobenzoyl)aniline (1.1 equiv) in anhydrous MeCN to achieve a 0.2 M concentration.

  • Base Addition: Add NMI (3.0 equiv) to the stirring solution at room temperature. Observation: The solution remains clear; NMI neutralizes any ambient protons and prepares the environment for Lewis base catalysis.

  • Activation: Add TCFH (1.2 equiv) in one portion. Observation: A slight exotherm may occur, and the solution may turn pale yellow, visually validating the formation of the N-acyl imidazolium intermediate.

  • Monitoring: Stir at room temperature. Monitor the reaction via LC-MS. The hyper-reactive nature of the imidazolium intermediate typically drives the reaction to completion within 1 to 4 hours[2].

  • Workup (Self-Validating Isolation): Quench the reaction by adding water (equal volume to MeCN). For highly lipophilic products, this will cause the desired amide to precipitate directly out of solution, leaving the water-soluble NMI salts and tetramethylurea byproduct in the aqueous phase[3]. Filter the precipitate and wash with cold water.

Causality & In-Process Controls: The order of addition is critical. Adding TCFH last ensures that the highly reactive N-acyl imidazolium is formed in the presence of the aniline, minimizing the window for side reactions like anhydride formation.

Protocol B: Acylpyridinium Generation via EDC / DMAP

Use this protocol if TCFH is unavailable or if the substrate requires a chlorinated solvent due to solubility constraints.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 4-(3-bromobenzoyl)aniline (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • DMAP (1.0 equiv) Note: Stoichiometric, not catalytic.

  • DIPEA (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid, DMAP, and DIPEA in DCM. Cool to 0 °C. Add EDC·HCl. Stir for 15 minutes. Causality: Pre-activation at low temperature stabilizes the acylpyridinium intermediate before the weak nucleophile is introduced.

  • Aminolysis: Add 4-(3-bromobenzoyl)aniline. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours[4].

  • Acidic Workup: Dilute with DCM. Wash the organic layer twice with 1M HCl. Causality: This step is critical. The 1M HCl wash protonates and extracts the stoichiometric DMAP, unreacted aniline, and urea byproducts into the aqueous layer, leaving only the neutral amide and unreacted acid in the organic layer.

  • Basic Workup: Wash the organic layer with saturated aqueous NaHCO₃ to remove any unreacted carboxylic acid, followed by brine. Dry over Na₂SO₄ and concentrate.

Troubleshooting Decision Tree

If yields remain suboptimal, utilize the following logical framework to diagnose and resolve the bottleneck.

Troubleshooting Start Low Yield / No Product Observed Q1 Is unreacted aniline recovered? Start->Q1 S1 Check acid activation. Use TCFH/NMI Q1->S1 Yes Q2 Are side products (e.g., anhydride) formed? Q1->Q2 No S2 Increase electrophilicity. Add DMAP Q2->S2 Yes S3 Check for steric clash. Elevate temp (60°C) Q2->S3 No

Decision tree for troubleshooting low-yielding amide couplings with deactivated anilines.

References

  • Beutner, G. L., Young, I. S., Davies, M. L., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 2018, 20(14), 4218-4222. URL: [Link]

  • Thalluri, K., et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Bioorganic & Medicinal Chemistry Letters, 2020. URL: [Link]

Sources

Method

Application Notes and Protocols: A Guide to the Preparation of 4-(3-bromobenzoyl)aniline Hydrochloride from its Free Base

For correspondence: Abstract This comprehensive application note provides a detailed protocol for the synthesis of 4-(3-bromobenzoyl)aniline hydrochloride from its corresponding free base. The conversion of biologically...

Author: BenchChem Technical Support Team. Date: March 2026

For correspondence:

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 4-(3-bromobenzoyl)aniline hydrochloride from its corresponding free base. The conversion of biologically active amines into their hydrochloride salts is a critical step in drug development, enhancing stability, solubility, and bioavailability. This document outlines the chemical principles, experimental procedures, and analytical characterization for this transformation. It is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and pharmaceutical development. The protocol emphasizes safety, efficiency, and the validation of the final product through established analytical techniques.

Introduction: The Significance of Hydrochloride Salts in Pharmaceutical Sciences

In the realm of drug development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount to its efficacy and viability as a therapeutic agent. Many APIs are nitrogen-containing organic compounds, specifically amines, which are often basic and may exhibit poor aqueous solubility and stability in their free base form. The conversion of these amines into their corresponding hydrochloride salts is a widely employed strategy to overcome these limitations.

The protonation of the basic nitrogen atom by hydrochloric acid forms an ionic salt, which generally possesses a higher melting point, increased aqueous solubility, and improved chemical stability compared to the free base. These enhanced properties facilitate formulation, administration, and absorption in the body. The target molecule, 4-(3-bromobenzoyl)aniline, is a potential pharmacophore, and its conversion to the hydrochloride salt is a crucial step in its development as a potential therapeutic agent.

This guide provides a robust and reproducible protocol for the preparation of 4-(3-bromobenzoyl)aniline hydrochloride, starting from the free base. The causality behind each experimental step is explained to provide a deeper understanding of the process.

Overview of the Synthetic Transformation

The conversion of 4-(3-bromobenzoyl)aniline to its hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the aniline moiety acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid.

Figure 1: Reaction Scheme

cluster_0 4-(3-bromobenzoyl)aniline (Free Base) cluster_1 Hydrochloric Acid cluster_2 4-(3-bromobenzoyl)aniline Hydrochloride struct1 [Image of the chemical structure of 4-(3-bromobenzoyl)aniline] struct3 [Image of the chemical structure of 4-(3-bromobenzoyl)aniline hydrochloride] struct1->struct3 + struct2 HCl struct2->struct3 (in organic solvent)

Caption: Conversion of 4-(3-bromobenzoyl)aniline to its hydrochloride salt.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
4-(3-bromobenzoyl)aniline≥98%Commercially AvailableN/A
Hydrochloric Acid (37% w/w)ACS ReagentMajor Chemical Supplier7647-01-0
MethanolAnhydrous, ≥99.8%Major Chemical Supplier67-56-1
Diethyl EtherAnhydrous, ≥99.7%Major Chemical Supplier60-29-7
Ethyl AcetateACS ReagentMajor Chemical Supplier141-78-6
HexanesACS ReagentMajor Chemical Supplier110-54-3
Equipment
  • Magnetic stirrer with heating plate

  • Round-bottom flasks (50 mL, 100 mL)

  • Condenser

  • Dropping funnel

  • Büchner funnel and flask

  • Vacuum pump

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer (400 MHz or higher recommended)

Experimental Protocol: Step-by-Step Guide

Safety Precautions
  • Hydrochloric acid is highly corrosive and toxic. Always handle concentrated hydrochloric acid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[1][2][3][4]

  • Organic solvents are flammable. Ensure all operations involving organic solvents are performed away from ignition sources.

  • 4-(3-bromobenzoyl)aniline and its hydrochloride salt are potential irritants. Avoid inhalation of dust and contact with skin and eyes.

Preparation of Hydrochloric Acid Solution in an Organic Solvent

A solution of HCl in an organic solvent is often preferred to aqueous HCl to avoid the introduction of water, which can sometimes interfere with the crystallization of the hydrochloride salt.

Protocol:

  • In a fume hood, add 10 mL of anhydrous methanol to a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice-water bath.

  • Slowly and cautiously add 1.0 mL of concentrated hydrochloric acid (37%) to the cold methanol with gentle stirring. Caution: This process is exothermic.

  • The resulting solution is approximately 1.25 M HCl in methanol.

Conversion of the Free Base to the Hydrochloride Salt

Workflow Diagram:

A Dissolve 4-(3-bromobenzoyl)aniline in Methanol B Cool the solution in an ice bath A->B C Add methanolic HCl dropwise with stirring B->C D Observe precipitation of the salt C->D E Stir for an additional 30 minutes D->E F Isolate the solid by vacuum filtration E->F G Wash the solid with cold diethyl ether F->G H Dry the product under vacuum G->H I Characterize the final product H->I

Caption: Experimental workflow for hydrochloride salt formation.

Detailed Steps:

  • Weigh 1.0 g of 4-(3-bromobenzoyl)aniline and add it to a 100 mL round-bottom flask containing a magnetic stir bar.

  • Add 20 mL of methanol to the flask and stir until the solid is completely dissolved.

  • Cool the solution in an ice-water bath.

  • While stirring, add the prepared methanolic HCl solution dropwise to the solution of the free base.

  • The hydrochloride salt will precipitate out of the solution as a white or off-white solid.

  • After the addition is complete, continue stirring the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of 10 mL of cold diethyl ether to remove any unreacted starting material and residual acid.

  • Dry the resulting solid under vacuum at room temperature for at least 4 hours to remove residual solvents.

  • Determine the yield and characterize the product.

Results and Discussion: Characterization of the Product

The successful formation of 4-(3-bromobenzoyl)aniline hydrochloride can be confirmed through a combination of physical and spectroscopic methods.

Physical Properties
Property4-(3-bromobenzoyl)aniline (Free Base)4-(3-bromobenzoyl)aniline Hydrochloride (Expected)
Appearance Off-white to pale yellow solidWhite to off-white crystalline solid
Melting Point Expected to be lower than the saltExpected to be significantly higher than the free base
Solubility Soluble in methanol, ethyl acetate; sparingly soluble in waterSoluble in water, methanol; sparingly soluble in less polar organic solvents
Spectroscopic Analysis

The conversion of the aniline to its hydrochloride salt will result in characteristic changes in its NMR and IR spectra.

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Upon protonation of the aniline nitrogen, the chemical shifts of the aromatic protons on the aniline ring are expected to shift downfield due to the increased electron-withdrawing nature of the -NH3+ group. The amine proton signal will also be shifted downfield and may appear as a broad singlet.

  • ¹³C NMR: Similar to the proton NMR, the carbon signals of the aniline ring are expected to shift downfield upon salt formation.

5.2.2. Fourier-Transform Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon conversion to the hydrochloride salt is the appearance of a broad absorption band in the region of 2500-3000 cm⁻¹. This band is characteristic of the N-H stretching vibrations of an ammonium salt. The N-H bending vibrations of the free amine, typically seen around 1600 cm⁻¹, will be replaced by the bending vibrations of the ammonium group.

Troubleshooting

IssuePossible CauseSolution
Product does not precipitate The solution is not saturated, or the incorrect solvent is used.Concentrate the solution by removing some of the solvent under reduced pressure. Add a less polar co-solvent like diethyl ether to induce precipitation.
Product is oily or sticky Incomplete drying or presence of impurities.Ensure the product is thoroughly dried under vacuum. If the issue persists, recrystallize the product from a suitable solvent system (e.g., methanol/diethyl ether).
Low yield Incomplete precipitation or loss during filtration.Ensure the reaction mixture is sufficiently cooled and stirred to maximize precipitation. Be careful during the transfer and washing steps to minimize mechanical losses.

Conclusion

This application note provides a detailed and reliable protocol for the preparation of 4-(3-bromobenzoyl)aniline hydrochloride from its free base. The conversion to the hydrochloride salt is a fundamental step in enhancing the pharmaceutical properties of amine-containing APIs. The provided experimental procedures, safety guidelines, and characterization methods offer a comprehensive guide for researchers in the field of drug discovery and development. The successful synthesis and characterization of this salt will enable further preclinical and clinical evaluation of its therapeutic potential.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Aniline hydrochloride. Retrieved from [Link]

  • University of California, Los Angeles. (2012). Standard Operating Procedure for Hydrochloric Acid. Retrieved from [Link][1]

  • CORECHEM Inc. (2022). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link][2]

  • VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link][3]

  • SEASTAR CHEMICALS. (n.d.). Safety Data Sheet (SDS) - HYDROCHLORIC ACID. Retrieved from [Link][4]

Sources

Application

Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromobenzophenone Derivatives

Introduction The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] For researchers and professionals in drug development, mastering this reaction is crucial for the expedient construction of new molecular entities.

This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of 3-bromobenzophenone derivatives. The presence of the benzoyl group renders the aryl bromide electron-deficient, which influences the choice of catalytic system and reaction parameters. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and provide insights into troubleshooting and optimization, ensuring a high rate of success in your synthetic endeavors. The synthesis of 3-aminobenzophenone derivatives is of significant interest as these compounds have been explored as potent inhibitors of tubulin polymerization in cancer research.[3]

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][4] Understanding this mechanism is paramount for rational catalyst selection and troubleshooting. The cycle can be broken down into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 3-bromobenzophenone derivative. This step forms a Pd(II) complex. The reactivity order for aryl halides in this step is generally Ar-I > Ar-Br > Ar-Cl.[5]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and depends on the pKa of the amine and the solvent.[6][7]

  • Reductive Elimination: This is the final step where the C-N bond is formed, and the desired aryl amine product is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4]

An unproductive side reaction that can occur is β-hydride elimination, especially with primary amines, which can lead to hydrodehalogenation of the starting material.[1]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition 3-Bromobenzophenone Pd(II)_Complex [Ar-Pd(II)(Br)]L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination Amine Amido_Complex [Ar-Pd(II)(NR₂)]L Amine_Coordination->Amido_Complex Base (-HBr) Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR₂ (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Protocols

The following protocols are designed as a robust starting point for the amination of 3-bromobenzophenone derivatives. Given the electron-deficient nature of the substrate, a moderately electron-rich and sterically hindered phosphine ligand is recommended to facilitate both oxidative addition and reductive elimination.

Protocol 1: General Procedure for Primary and Secondary Aliphatic Amines

This protocol is suitable for coupling 3-bromobenzophenone with a range of primary and secondary aliphatic amines.

Materials:

  • 3-Bromobenzophenone derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • XPhos (1.2-2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous Toluene (or 1,4-Dioxane)

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Pd(OAc)₂, XPhos, and NaO-t-Bu to an oven-dried flask. B 2. Add 3-bromobenzophenone derivative and amine. A->B C 3. Add anhydrous toluene via syringe. B->C D 4. Seal the flask and heat to 80-110 °C with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature and quench with water. E->F G 7. Extract with an organic solvent (e.g., ethyl acetate). F->G H 8. Wash with brine, dry over Na₂SO₄, and concentrate. G->H I 9. Purify by flash column chromatography. H->I

Caption: Step-by-step experimental workflow for Buchwald-Hartwig amination.

Detailed Steps:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), XPhos (e.g., 0.024 mmol, 2.4 mol%), and sodium tert-butoxide (e.g., 1.4 mmol, 1.4 equiv).

  • Reagent Addition: To the flask containing the catalyst system, add the 3-bromobenzophenone derivative (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous toluene (or 1,4-dioxane) to achieve a concentration of 0.1-0.2 M.

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: For Less Nucleophilic or Sterically Hindered Amines

For challenging substrates such as anilines or sterically demanding secondary amines, a more robust catalytic system and potentially higher temperatures may be required. The use of a pre-catalyst can also improve reproducibility.

Materials:

  • 3-Bromobenzophenone derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Pd G3 precatalyst (1-3 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv)

  • Anhydrous 1,4-Dioxane

Procedure: Follow the general procedure outlined in Protocol 1, substituting the catalyst system and base as listed above. The reaction temperature may need to be increased to 110-120 °C. LHMDS is a strong, non-nucleophilic base that can be effective for less reactive amines.[2]

Data Presentation: Catalyst System Selection

The choice of ligand and base is critical for a successful Buchwald-Hartwig amination. The following table provides a guide for selecting a suitable catalyst system based on the amine nucleophile.

Amine TypeRecommended Ligand(s)Recommended Base(s)Typical Solvent(s)Notes
Primary Aliphatic XPhos, RuPhos, BrettPhos[2]NaOtBu, K₃PO₄, Cs₂CO₃[5]Toluene, 1,4-Dioxane[8]Generally high-yielding. Weaker bases can be used with more reactive ligands.
Secondary Aliphatic XPhos, DavePhos[9]NaOtBu, LHMDSToluene, 1,4-DioxaneCan be more sterically hindered, may require longer reaction times or higher temperatures.
Anilines BrettPhos, XPhosNaOtBu, K₃PO₄Toluene, 1,4-DioxaneElectron-rich anilines are more reactive than electron-poor ones.
Ammonia Equivalents BrettPhos[2]LiHMDS, NaOtBuToluene, 1,4-DioxaneBenzophenone imine is a common ammonia surrogate.[10]

Troubleshooting and Field-Proven Insights

Even with optimized protocols, challenges can arise. Below are common issues and their solutions based on extensive field experience.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst: Air or moisture contamination.[8] 2. Incorrect ligand/base combination. 3. Low reaction temperature.1. Ensure all reagents and solvents are anhydrous and the reaction is set up under a strictly inert atmosphere. 2. Screen a panel of ligands and bases (see table above). 3. Increase the reaction temperature in 10 °C increments.
Formation of Palladium Black Catalyst decomposition at high temperatures.[8]Lower the reaction temperature and increase the reaction time. Consider using a more stable pre-catalyst.
Hydrodehalogenation of Starting Material β-hydride elimination (more common with primary amines).Use a bulkier ligand (e.g., BrettPhos) to disfavor this pathway.
Incomplete Reaction 1. Insufficient base. 2. Catalyst poisoning.1. Increase the equivalents of base. 2. Ensure the purity of all starting materials. Certain functional groups can act as catalyst poisons.[2]

Expert Tip: For large-scale reactions, the physical form of the inorganic base can impact reaction rates. Grinding the base before use can increase its surface area and improve performance.[5]

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of 3-aminobenzophenone derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity. The protocols and insights provided in this guide offer a solid foundation for success and a framework for rational optimization when challenges arise.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. (2014). [Link]

  • ResearchGate. Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. (2018). [Link]

  • PubMed. Role of the base in Buchwald-Hartwig amination. (2014). [Link]

  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026). [Link]

  • The Royal Society of Chemistry. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020). [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. (2022). [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • ACS Publications. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). [Link]

  • RSC Publishing. Organic & Biomolecular Chemistry. [Link]

  • PubMed. Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. (2004). [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Fukuoka University. Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). [Link]

  • PMC. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. [Link]

  • Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • ResearchGate. Synthesis of 3a via Buchwald‐Hartwig amination. Reagents and Conditions. [Link]

Sources

Method

Functionalization of 4-(3-bromobenzoyl)aniline for kinase inhibitor discovery

Application Note: Functionalization of 4-(3-bromobenzoyl)aniline for Kinase Inhibitor Discovery Executive Summary & Strategic Rationale In the landscape of kinase inhibitor discovery, 4-(3-bromobenzoyl)aniline (also know...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of 4-(3-bromobenzoyl)aniline for Kinase Inhibitor Discovery

Executive Summary & Strategic Rationale

In the landscape of kinase inhibitor discovery, 4-(3-bromobenzoyl)aniline (also known as 4-amino-3'-bromobenzophenone) represents a "privileged" bifunctional scaffold. Its utility stems from its ability to access Type II kinase binding modes , where the inhibitor stabilizes the inactive "DFG-out" conformation of the enzyme.

This scaffold offers two distinct orthogonal handles for diversification:

  • The Primary Aniline (Nucleophile): Serves as the anchor for hinge-binding motifs or linker assembly (e.g., urea/amide formation).

  • The Aryl Bromide (Electrophile): Facilitates extension into the hydrophobic back pocket or solvent front via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • The Benzophenone Core: The ketone linker provides a specific "bent" geometry (approx. 120°) that mimics the structural requirements to navigate the kinase gatekeeper residue, a feature seen in inhibitors like Sorafenib and BIRB-796 .

This guide details the protocols for functionalizing this scaffold to generate high-affinity kinase inhibitor libraries.

Pharmacophore Mapping & Design Strategy

Before synthesis, it is critical to understand why we modify specific positions. The following diagram illustrates the logical flow of functionalization to target specific kinase domains.

KinaseDesign Scaffold 4-(3-bromobenzoyl)aniline (Core Scaffold) Aniline 4-Amino Group (Nucleophile) Scaffold->Aniline Path A Bromide 3-Bromo Group (Electrophile) Scaffold->Bromide Path B Urea Urea/Amide Linker (H-Bond Donor/Acceptor) Aniline->Urea + Isocyanate/CDI Biaryl Hydrophobic Tail (Van der Waals) Bromide->Biaryl + Boronic Acid (Suzuki) Target1 Glu/Asp Anchor (DFG Motif) Urea->Target1 Binds Target2 Allosteric Pocket (Hydrophobic Region) Biaryl->Target2 Occupies

Figure 1: Divergent synthesis strategy mapping chemical handles to kinase binding domains.

Protocol A: Urea Assembly (The "Linker" Strategy)

The formation of a diaryl urea is a hallmark of Type II kinase inhibitors (e.g., Sorafenib). The urea moiety forms critical hydrogen bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) residues.

Objective: Synthesize a urea-linked kinase inhibitor precursor. Reaction Type: Nucleophilic Addition to Isocyanate.

Materials
  • Substrate: 4-(3-bromobenzoyl)aniline (1.0 equiv).

  • Reagent: Aryl isocyanate (e.g., 3-(Trifluoromethyl)phenyl isocyanate) (1.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base (Optional): Triethylamine (TEA) (Use only if aniline salt is used).

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon. Moisture competes with the amine for the isocyanate, leading to symmetrical urea byproducts.

  • Dissolution: Dissolve 4-(3-bromobenzoyl)aniline (500 mg, 1.81 mmol) in anhydrous DCM (10 mL). Ensure complete solvation; the solution should be clear yellow.

  • Addition: Cool the solution to 0°C (ice bath). Add the aryl isocyanate (1.99 mmol) dropwise over 5 minutes.

    • Note: A slight excess of isocyanate ensures full conversion of the valuable aniline scaffold.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 1:1). The product is typically much more polar than the starting aniline.

  • Work-up (Precipitation Method):

    • Most diaryl ureas are poorly soluble in DCM. If a white precipitate forms, filter the solid using a Büchner funnel.

    • Wash the cake with cold DCM (2 x 5 mL) to remove unreacted isocyanate.

    • Dry under high vacuum.

  • QC Check:

    • 1H NMR (DMSO-d6): Look for two distinct singlet peaks between 8.5–9.5 ppm (urea -NH protons).

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Tail" Extension)

Once the urea "head" is established (or before, depending on protecting group strategy), the 3-bromo position allows for the introduction of hydrophobic groups to occupy the kinase back pocket.

Objective: Functionalize the aryl bromide with a heteroaryl tail. Reaction Type: Pd-catalyzed Cross-Coupling.[1]

Materials
  • Substrate: 4-(3-bromobenzoyl)aniline (or its urea derivative).

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%).

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Methodology
  • Degassing: In a microwave vial or pressure tube, combine the solvent (Dioxane/Water) and sparge with Argon for 15 minutes. Oxygen is the enemy of the catalytic cycle.

  • Assembly: Add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.0 equiv) to the vial.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 equiv) last. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave (Preferred): 110°C for 30–60 minutes.

    • Why Microwave? Steric hindrance around the meta-position and the ketone linker can slow oxidative addition; microwave energy accelerates this step.

  • Work-up:

    • Dilute with EtOAc and wash with water and brine.

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification: Flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).

    • Note: The ketone moiety makes these compounds UV-active (easy detection at 254 nm).

Data Analysis & Troubleshooting

Table 1: Quantitative Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (Urea) Moisture in solventUse freshly distilled DCM/THF; add molecular sieves.
Symmetrical Urea Byproduct Hydrolysis of IsocyanateEnsure Argon atmosphere; add isocyanate slowly.
No Reaction (Suzuki) Catalyst poisoning (O2)Degas solvents more rigorously; switch to XPhos-Pd-G2 for difficult substrates.
Debromination (Suzuki) "Hydride" source presentAvoid alcoholic solvents (EtOH/MeOH) if β-hydride elimination is suspected; use Dioxane/Water.

Validated Pathway Workflow

The following diagram depicts the integrated workflow for generating a library of inhibitors from the core scaffold.

SynthesisWorkflow cluster_0 Route A: Urea First cluster_1 Route B: Coupling First Start Start: 4-(3-bromobenzoyl)aniline StepA1 React with R-NCO (DCM, 0°C) Start->StepA1 StepB1 Suzuki Coupling (R'-B(OH)2, Pd) Start->StepB1 StepA2 Intermediate: Bromo-Urea StepA1->StepA2 StepA3 Suzuki Coupling (R'-B(OH)2, Pd) StepA2->StepA3 Final Final Kinase Inhibitor (Type II) StepA3->Final StepB2 Intermediate: Biaryl-Aniline StepB1->StepB2 StepB3 React with R-NCO (DCM, RT) StepB2->StepB3 StepB3->Final

Figure 2: Parallel synthesis workflows. Route A is generally preferred to avoid catalyst poisoning by the free amine in Route B.

References

  • Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery5 , 835–844 (2006). Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews95 , 2457-2483 (1995). Link

  • BenchChem Application Notes. "Suzuki Coupling Protocols for 4'-Bromovalerophenone and Analogs." Link

  • Organic Chemistry Portal. "Synthesis of Urea Derivatives." Link

  • Regan, J., et al. "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor BIRB 796." Journal of Medicinal Chemistry45 , 2994-3008 (2002). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chemoselective Reduction of 4-(3-Bromobenzoyl)nitrobenzene

Overview & Chemoselectivity Challenges Reducing 4-(3-bromobenzoyl)nitrobenzene to 4-(3-bromobenzoyl)aniline presents a rigorous chemoselectivity challenge. As researchers, we must navigate a substrate containing three di...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemoselectivity Challenges

Reducing 4-(3-bromobenzoyl)nitrobenzene to 4-(3-bromobenzoyl)aniline presents a rigorous chemoselectivity challenge. As researchers, we must navigate a substrate containing three distinct reactive moieties:

  • Nitro Group (-NO

    
    ):  The primary target for reduction to an amine (-NH
    
    
    
    ).
  • Aryl Bromide (Ar-Br): Highly susceptible to hydrodehalogenation (cleavage of the C-Br bond) under standard catalytic hydrogenation[1].

  • Diaryl Ketone (C=O): Vulnerable to over-reduction to a secondary alcohol or methylene group when exposed to strong hydride donors[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure you achieve high yields without compromising the structural integrity of the ketone or the aryl halide.

Troubleshooting Start Issue: Low Yield of 4-(3-bromobenzoyl)aniline Check Analyze Crude via LC-MS & 1H-NMR Start->Check Dehal Mass missing 79/81 Da? (Dehalogenation) Check->Dehal Ketone Loss of C=O peak (~195 ppm)? (Ketone Reduction) Check->Ketone Incomp Mass shows +16 or +14 Da? (Incomplete Reduction) Check->Incomp Sol1 Avoid Pd/C. Use Fe/NH4Cl or B2(OH)4 Dehal->Sol1 Yes Sol2 Avoid Strong Hydrides. Use Chemoselective Reagents Ketone->Sol2 Yes Sol3 Increase Temp/Equivalents. Add Co-solvent (THF) Incomp->Sol3 Yes

Diagnostic flowchart for troubleshooting the reduction of 4-(3-bromobenzoyl)nitrobenzene.

Troubleshooting FAQs

Q1: I used standard Palladium on Carbon (Pd/C) with H


 gas. My LC-MS shows a major byproduct missing 79/81 Da. What went wrong? 
A1: Hydrodehalogenation.  Palladium is highly active for oxidative addition into aryl carbon-halogen bonds, particularly C-Br and C-I[1]. Once the Pd inserts into the C-Br bond, hydrogenolysis occurs rapidly, stripping the bromine from your molecule.
Solution: Abandon Pd/C. If you must use catalytic hydrogenation, switch to sulfided Platinum on Carbon (Pt/C), which poisons the catalyst just enough to prevent dehalogenation while allowing nitro reduction[1]. Alternatively, transition to metal-mediated (Iron powder)[3] or metal-free[4] reduction methods.

Q2: My yield is low, and the


H-NMR of the crude shows the disappearance of the ketone carbonyl peak (~195 ppm) and the appearance of a new benzylic proton (~5.8 ppm). How do I prevent this? 
A2: Ketone Over-reduction.  Reagents like Sodium Borohydride (NaBH

) combined with transition metals (e.g., NiCl

or Ni(PPh

)

) are excellent for nitro reduction but will readily reduce your diaryl ketone to a secondary alcohol[2]. Solution: Use strictly chemoselective reagents. Iron (Fe) powder with Ammonium Chloride (NH

Cl) is a classic, mild alternative that leaves ketones completely intact[3].

Q3: The reaction mixture turned deep orange/red, and LC-MS shows masses corresponding to [M+14] or dimerized products. Why did the reaction stall? A3: Incomplete Reduction & Dimerization. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates[5]. If the reaction lacks sufficient proton donors, or if the intermediate benzophenone derivatives precipitate out of solution, the nitroso and hydroxylamine species condense to form stable, brightly colored azo or azoxy dimers. Solution: Ensure vigorous stirring (biphasic reactions are common here) and add a co-solvent like THF or Ethanol to fully solubilize the intermediates. Increasing the equivalents of the proton donor (e.g., NH


Cl) drives the reaction forward to the amine[5].

Pathway Nitro 4-(3-bromobenzoyl)nitrobenzene (Target Substrate) Nitroso Nitroso Intermediate Nitro->Nitroso 2e-, 2H+ Alcohol Secondary Alcohol Byproduct (Hydride Over-reduction) Nitro->Alcohol Non-selective Reagents Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl 2e-, 2H+ Azo Azo/Azoxy Dimers (Base/Poor Solubility) Nitroso->Azo Side Reaction Amine 4-(3-bromobenzoyl)aniline (Desired Product) Hydroxyl->Amine 2e-, 2H+ Hydroxyl->Azo Condensation Dehal Des-bromo Byproduct (Pd/C Cleavage) Amine->Dehal Hydrodehalogenation Amine->Alcohol Ketone Reduction

Mechanistic reduction pathway and potential side reactions for 4-(3-bromobenzoyl)nitrobenzene.

Reagent Selection & Chemoselectivity Data

To achieve high yields, selecting the correct reducing agent is paramount. The table below summarizes the chemoselectivity of common reagents against the three functional groups present in 4-(3-bromobenzoyl)nitrobenzene.

Reducing AgentNitro ReductionKetone ToleranceAryl Bromide ToleranceRecommendation
H

, 10% Pd/C
CompleteModeratePoor (Cleaves Br)❌ Not Recommended[1]
NaBH

/ Ni(PPh

)

CompletePoor (Reduces C=O)Good❌ Not Recommended[2]
SnCl

/ HCl
CompleteGoodExcellent⚠️ Acceptable, but toxic/harsh[3]
Fe Powder / NH

Cl
CompleteExcellentExcellent✅ Highly Recommended[3]
B

(OH)

/ 4,4'-bipyridine
CompleteExcellentExcellent✅ Highly Recommended (Modern)[6]

Validated Experimental Protocols

Below are two self-validating protocols designed to maximize the yield of 4-(3-bromobenzoyl)aniline while preserving the ketone and bromide moieties.

Protocol A: Classic Mild Béchamp Reduction (Fe / NH Cl)

Causality Insight: Using NH


Cl instead of HCl provides a mildly acidic, buffered environment. This prevents the acid-catalyzed activation of the ketone, completely eliminating the risk of over-reduction while providing the necessary protons for nitro reduction[3].

Materials:

  • 4-(3-bromobenzoyl)nitrobenzene (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium chloride (NH

    
    Cl, 5.0 eq)
    
  • Solvent: Ethanol / Water / THF (2:1:1 v/v/v)

Step-by-Step Procedure:

  • Solubilization: Dissolve 4-(3-bromobenzoyl)nitrobenzene in the Ethanol/THF mixture. Note: THF is critical here to keep the rigid benzophenone intermediate in solution and prevent azo-dimer formation.

  • Activation: Add NH

    
    Cl and Water to the solution. Stir vigorously at room temperature for 5 minutes.
    
  • Reduction: Add Iron powder in three portions over 15 minutes to control the mild exotherm.

  • Heating: Heat the reaction to 70 °C (reflux) for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot (UV active, non-polar) should transition to a highly polar, fluorescent blue spot corresponding to the amine.

  • Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove iron oxides, washing the cake generously with EtOAc.

  • Purification: Wash the organic filtrate with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo to yield 4-(3-bromobenzoyl)aniline.
Protocol B: Modern Metal-Free Reduction (B (OH) )

Causality Insight: Tetrahydroxydiboron[B


(OH)

] acts as a mild reductant via an electron-transfer mechanism catalyzed by 4,4'-bipyridine. This method operates at room temperature and is exceptionally tolerant of sensitive halogens and carbonyls, avoiding both dehalogenation and ketone reduction[6],[4].

Materials:

  • 4-(3-bromobenzoyl)nitrobenzene (1.0 eq)

  • Tetrahydroxydiboron [B

    
    (OH)
    
    
    
    ] (3.0 eq)
  • 4,4'-bipyridine (10 mol %)

  • Solvent: Isopropanol or Water/Ethanol

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, combine 4-(3-bromobenzoyl)nitrobenzene, B

    
    (OH)
    
    
    
    , and 4,4'-bipyridine.
  • Solvent Addition: Add the solvent (e.g., Isopropanol) and stir vigorously at room temperature.

  • Reaction: The reduction typically reaches completion within 5 to 30 minutes at room temperature[4]. The rapid kinetics prevent the formation of stalled hydroxylamine intermediates.

  • Workup: Dilute the mixture with water and extract with EtOAc (3x). Wash the combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

References

  • Title: Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL: [Link]

  • Title: Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature Source: PubMed (NIH) URL: [Link]

  • Title: Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH

    
     / Ni(PPh
    
    
    
    )
    
    
    Source: Journal of Synthetic Chemistry URL: [Link]
  • Title: Reduction of aryl nitro compounds with reduction sensitive functional groups Source: ResearchGate URL: [Link]

  • Title: Reduction of nitro compounds Source: Wikipedia URL: [Link]

Sources

Optimization

Optimizing recrystallization solvents for 4-(3-bromobenzoyl)aniline hydrochloride

Technical Support Center: Optimizing Recrystallization for 4-(3-bromobenzoyl)aniline Hydrochloride Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in the pu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Recrystallization for 4-(3-bromobenzoyl)aniline Hydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of complex pharmaceutical salts. 4-(3-bromobenzoyl)aniline hydrochloride presents a unique physicochemical dichotomy: it features a highly hydrophobic, bulky organic core (the bromobenzoyl and aniline rings) paired with a highly polar, ionic hydrochloride moiety. This structural opposition often leads to unpredictable solubility profiles, salt dissociation, and "oiling out" during purification.

This guide provides a mechanistic approach to selecting the optimal solvent system, a self-validating experimental protocol, and a comprehensive troubleshooting FAQ to ensure high-yield, high-purity recovery of your target API salt.

Section 1: Physicochemical Profiling & Solvent Selection Strategy

The success of recrystallizing a pharmaceutical salt depends on overcoming the crystal lattice energy without disrupting the ionic bond between the basic drug and the acidic counterion[1]. For 4-(3-bromobenzoyl)aniline hydrochloride, highly polar protic solvents (like water) can induce hydrolysis, converting the salt back to its free base form. Conversely, purely non-polar solvents cannot overcome the lattice energy of the ionic salt to achieve dissolution.

Therefore, an anti-solvent crystallization strategy is highly recommended[2]. This involves dissolving the API in a moderately polar, less-protic primary solvent (to maintain the salt bridge) and inducing supersaturation via the controlled addition of a miscible, non-polar anti-solvent[3].

Quantitative Solvent Parameters for Aniline Hydrochlorides The following table summarizes the physicochemical properties of candidate solvents to guide your rational selection process:

SolventRole in SystemBoiling Point (°C)Dielectric Constant (ε)Suitability for 4-(3-bromobenzoyl)aniline HCl
Isopropanol (IPA) Primary82.518.3Optimal: Balances solubility of the hydrophobic core and polar salt; minimizes hydrolysis.
Methanol Primary64.732.7Sub-optimal: High solubility, but prolonged heating risks dissociation of the weak base salt.
Ethyl Acetate (EtOAc) Anti-solvent77.16.0Optimal: Excellent miscible anti-solvent; induces controlled supersaturation without oiling out.
Diethyl Ether Anti-solvent34.64.3Viable: Good anti-solvent, but high volatility and flammability complicate hot addition.
Water Primary100.080.1Not Recommended: Too polar; promotes rapid hydrolysis and dissociation of the HCl salt.

Section 2: Recrystallization Workflow & Methodology

To visualize the logical progression of the purification process, refer to the workflow diagram below.

RecrystallizationWorkflow Start Crude 4-(3-bromobenzoyl)aniline HCl Screening Solvent Selection (Primary: IPA | Anti-solvent: EtOAc) Start->Screening Dissolution Hot Dissolution & Acidification (75°C, add trace HCl to prevent dissociation) Screening->Dissolution Filtration Hot Gravity Filtration (Remove Insoluble Impurities & Charcoal) Dissolution->Filtration Crystallization Anti-Solvent Addition (Dropwise EtOAc until turbidity) Filtration->Crystallization Nucleation Controlled Cooling & Nucleation (Minimize internal crystal energy) Crystallization->Nucleation Isolation Vacuum Filtration & Washing (Ice-Cold EtOAc) Nucleation->Isolation End Pure 4-(3-bromobenzoyl)aniline HCl Isolation->End

Anti-solvent recrystallization workflow for 4-(3-bromobenzoyl)aniline hydrochloride.

Standard Operating Procedure: Isopropanol / Ethyl Acetate Anti-Solvent Recrystallization

This protocol is designed as a self-validating system: the deliberate addition of trace acid ensures the thermodynamic stability of the salt, while the kinetic control of the anti-solvent prevents amorphous precipitation.

Step 1: Primary Dissolution & Stabilization

  • Weigh the crude 4-(3-bromobenzoyl)aniline hydrochloride and transfer it to a round-bottom flask equipped with a reflux condenser.

  • Suspend the solid in a minimum volume of Isopropanol (IPA) (approx. 3-5 mL per gram of crude).

  • Heat the suspension to 75°C using an oil bath or heating mantle.

  • Critical Causality Step: Add 1-2 drops of 1M HCl in IPA (or ethereal HCl). Because aniline is a weak base, its hydrochloride salt is prone to dissociation at elevated temperatures. The common-ion effect from the added HCl suppresses this dissociation, ensuring the molecule remains ionized and soluble in the polar solvent[4].

Step 2: Decolorization & Hot Filtration (Optional but Recommended)

  • If the solution is dark or highly colored (indicating oxidation byproducts common in aniline derivatives), carefully add 1-2% w/w activated charcoal[5].

  • Boil for 5 minutes, then perform a hot gravity filtration through a fluted filter paper to remove the charcoal and any insoluble inorganic impurities[6]. Keep the receiving flask hot to prevent premature crystallization.

Step 3: Anti-Solvent Addition & Supersaturation

  • Maintain the filtrate at 70-75°C.

  • Slowly add hot Ethyl Acetate (EtOAc) dropwise while stirring constantly.

  • Continue addition until the mixture develops a faint, persistent cloudiness (turbidity) that does not disappear upon boiling[6]. This indicates the exact threshold of supersaturation.

  • Add a single drop of hot IPA to clear the solution, bringing it just below the saturation point[6].

Step 4: Nucleation and Isolation

  • Remove the flask from the heat source. Allow it to cool slowly and undisturbed to room temperature. Slow cooling minimizes the crystal's internal energy, promoting the formation of a stable, highly pure polymorph[2].

  • Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 30 minutes to maximize yield[6].

  • Collect the crystals via vacuum filtration using a Büchner funnel[5].

  • Wash the filter cake with a minimal volume of ice-cold EtOAc to displace the mother liquor without redissolving the product[5].

  • Dry the crystals under high vacuum to constant weight.

Section 3: Troubleshooting Guides & FAQs

Q1: During the cooling phase, my product "oils out" into a sticky liquid instead of forming distinct crystals. How do I fix this? A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates at a temperature above its melting point in the solvent mixture, or when the solvent system is too non-polar for the hydrochloride salt[4]. The lattice energy of the brominated aromatic system is disrupted by impurities, lowering the effective melting point. Solution: First, try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site, or add a seed crystal of pure product[4]. If oiling out persists, your solvent ratio is incorrect. Reheat the mixture to redissolve the oil, add more of the primary polar solvent (IPA), and allow the solution to cool much more slowly before adding the anti-solvent[7].

Q2: My recovered yield is extremely low, and the product's melting point is lower than expected. Did the recrystallization fail? A2: You likely experienced salt dissociation. Aniline hydrochlorides are formed from a weak base and a strong acid. If you used a highly polar protic solvent (like water or methanol) and boiled it for an extended period, the salt can hydrolyze back into the free 4-(3-bromobenzoyl)aniline base[1]. The free base has a completely different solubility profile and melting point. Solution: Switch to the IPA/EtOAc system described above. Ensure you add a catalytic amount of anhydrous HCl during the hot dissolution phase to force the equilibrium back toward the hydrochloride salt form[4].

Q3: Can I just use a standard cooling crystallization with a single solvent instead of the anti-solvent method? A3: It is difficult but possible. Cooling crystallization requires a solute/solvent system with a very steep solubility curve—low solubility at low temperatures and high solubility at high temperatures[2]. Because 4-(3-bromobenzoyl)aniline HCl has both a bulky hydrophobic moiety and a polar ionic moiety, finding a single solvent that perfectly balances these competing solubilities without causing degradation is challenging. Anti-solvent crystallization is preferred because it gives you precise kinetic control over the supersaturation point by adjusting the solvent ratio[3].

Q4: Even after recrystallization, my crystals have a persistent yellow/brown tint. How do I remove these colored impurities? A4: Substituted anilines are highly susceptible to air oxidation, forming highly conjugated, colored quinoid or azo byproducts. Because these impurities often have similar solubility profiles to the target API, standard recrystallization won't remove them[5]. Solution: You must incorporate a decolorization step. Add activated carbon (charcoal) to the hot dissolution phase. The highly conjugated colored impurities will adsorb strongly to the porous carbon matrix via pi-pi interactions, and can then be removed via hot gravity filtration[5].

References

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." mt.com,
  • Pharmaceutical Technology. "Salt Selection in Drug Development." pharmtech.com,
  • BenchChem. "Technical Support Center: Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride." benchchem.com,
  • SciSpace. "Recrystallization of Active Pharmaceutical Ingredients." scispace.com,
  • University of Massachusetts.
  • BenchChem. "Technical Support Center: Recrystallization of Substituted Anilines." benchchem.com,
  • Tata Institute of Fundamental Research.

Sources

Troubleshooting

Technical Support Center: Preventing Side Reactions at the Benzophenone Ketone During Coupling

Welcome to the technical support center for chemists and researchers engaged in complex organic syntheses. This guide is designed to provide in-depth, actionable advice for a common yet challenging issue: preventing side...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists and researchers engaged in complex organic syntheses. This guide is designed to provide in-depth, actionable advice for a common yet challenging issue: preventing side reactions at the benzophenone ketone moiety during palladium-catalyzed cross-coupling reactions. As drug development professionals know, maintaining the integrity of every functional group is paramount to achieving high yields and purity. This resource will equip you with the knowledge to troubleshoot and optimize your coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific problems you may encounter in the lab, moving from common issues to more nuanced challenges.

Q1: My Suzuki-Miyaura coupling reaction with a benzophenone-containing aryl halide is giving me a significant amount of a reduced byproduct (diphenylmethanol). What's happening and how can I stop it?

A1: The likely culprit is an in-situ reduction of the benzophenone ketone. This is a common side reaction where the ketone is reduced to a secondary alcohol.[1][2]

Causality:

The mechanism often involves a hydride transfer from a component in your reaction mixture to the electrophilic carbonyl carbon of the benzophenone.[2][3] Potential hydride sources include:

  • Bases: Certain bases, especially alkoxides, can act as hydride donors.

  • Solvents: Protic solvents like alcohols can be a source of hydrides, particularly at elevated temperatures.[4]

  • Catalyst-Mediated Processes: After oxidative addition of the aryl halide to the palladium(0) catalyst, the resulting complex might interact with a hydride source in the mixture, leading to reductive elimination and the formation of a des-halo byproduct.[5]

Troubleshooting Protocol: Minimizing Ketone Reduction

  • Base Selection: Switch to a non-nucleophilic, non-reducing base. Phosphates (e.g., K₃PO₄) or carbonates (e.g., Cs₂CO₃, K₂CO₃) are generally preferred over alkoxides in this context.[4][6][7]

  • Solvent Choice: Employ anhydrous aprotic solvents. Dioxane, THF, or toluene are excellent choices as they are less likely to act as hydride donors.[4] If a co-solvent is necessary for solubility, minimize the amount of any protic solvent.

  • Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures can promote side reactions.

  • Protecting Group Strategy: If the above measures are insufficient, consider protecting the ketone as a ketal. Ethylene glycol in the presence of an acid catalyst will form a stable cyclic ketal that is robust to the basic and nucleophilic conditions of many coupling reactions.[8][9] The ketone can be regenerated later under acidic conditions.[8]

Q2: I'm performing a Buchwald-Hartwig amination on a substrate with a benzophenone group and observing low yields and a complex mixture of byproducts. What are the potential side reactions?

A2: Besides the ketone reduction mentioned previously, other side reactions can plague Buchwald-Hartwig aminations involving benzophenones.

Potential Side Reactions:

  • Competitive Binding to the Catalyst: The oxygen of the benzophenone's carbonyl group can coordinate to the palladium center, potentially interfering with the catalytic cycle.

  • Aldol-Type Condensation: Under strongly basic conditions, enolates can form, leading to self-condensation or reaction with other electrophiles in the mixture.

  • Protodehalogenation: This is the replacement of the halide on your aryl halide with a hydrogen atom, leading to an undesired starting material analog.[4]

Troubleshooting Protocol: Optimizing Buchwald-Hartwig Aminations

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often effective in promoting the desired C-N bond formation and can minimize side reactions by stabilizing the palladium catalyst.[10][11]

  • Base Optimization: A careful screening of bases is recommended. While strong bases like sodium tert-butoxide (NaOt-Bu) are common, they can also promote side reactions. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer better selectivity.

  • Reaction Concentration and Temperature: Running the reaction at a higher concentration can sometimes favor the desired bimolecular coupling over unimolecular decomposition pathways. As always, use the lowest temperature that allows for a reasonable reaction rate.

  • Use of Benzophenone Imine as an Ammonia Surrogate: If you are trying to install a primary amine, using benzophenone imine as a coupling partner followed by hydrolysis is a well-established and effective strategy.[10][11][12]

Q3: In my Sonogashira coupling, I'm seeing homocoupling of my terminal alkyne (Glaser coupling) and decomposition of my benzophenone-containing starting material. How can I improve the selectivity?

A3: Glaser homocoupling is a common side reaction in Sonogashira couplings, and the benzophenone moiety can add complexity. [13]

Causality:

  • Glaser Coupling: This occurs when the copper co-catalyst promotes the oxidative coupling of two alkyne molecules.[13]

  • Substrate Decomposition: The combination of a base, a copper salt, and elevated temperatures can lead to the degradation of sensitive substrates.

Troubleshooting Protocol: Enhancing Sonogashira Coupling Selectivity

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. Many modern methods utilize specific palladium catalysts and ligands that do not require a copper co-catalyst, thereby eliminating the Glaser coupling side reaction.[14][15]

  • Base and Solvent System: The choice of base and solvent is crucial. An amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) often serves as both the base and a co-solvent.[16] The solvent needs to effectively dissolve all reaction components, which can be challenging.[17]

  • Ligand Choice: The use of electron-rich and bulky phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the undesired side reactions.[15]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Advanced Strategies: The Protecting Group Approach

When optimization of reaction conditions fails to completely suppress side reactions, protecting the ketone is a robust solution.

Why Protect the Ketone?

A protecting group temporarily masks the reactivity of the ketone's carbonyl group, preventing it from participating in unwanted reactions.[8][9] An ideal protecting group is easy to install and remove in high yield and is stable to the conditions of the subsequent reaction.[8][18]

Acetal/Ketal Protection: A Reliable Choice

The most common and effective way to protect a ketone is to convert it into an acetal or a ketal.[8] Cyclic ketals, formed with diols like ethylene glycol, are particularly stable.

Experimental Protocol: Ketal Protection of Benzophenone

This protocol provides a general guideline. Optimization for your specific substrate may be necessary.

Materials:

  • Benzophenone-containing substrate (1.0 eq.)

  • Ethylene glycol (1.5 - 2.0 eq.)

  • p-Toluenesulfonic acid (PTSA) (0.05 - 0.1 eq.)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the benzophenone substrate, toluene, and ethylene glycol.

  • Add the catalytic amount of PTSA.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Allow the reaction to cool to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the protected substrate.

Deprotection:

The ketal is typically removed under acidic conditions, often using aqueous HCl or acetic acid in a mixture of THF and water.[8]

Data Summary: Comparison of Protective Strategies
StrategyAdvantagesDisadvantagesBest For
Reaction Optimization Fewer synthetic steps, higher atom economy.May not completely eliminate side reactions, can be time-consuming to optimize.When side reactions are minimal and can be suppressed with moderate effort.
Protecting Group High chemoselectivity, robust protection against a wide range of conditions.[8]Adds two steps to the synthetic sequence (protection and deprotection), potentially lowering the overall yield.When optimization is insufficient, or the substrate is particularly sensitive.
Workflow Diagram: Decision-Making for Benzophenone Coupling

G start Start: Coupling Reaction with Benzophenone Substrate observe_side_reactions Observe Side Reactions? (e.g., reduction, low yield) start->observe_side_reactions no_side_reactions No observe_side_reactions->no_side_reactions No yes_side_reactions Yes observe_side_reactions->yes_side_reactions Yes optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp, Ligand) side_reactions_eliminated Side Reactions Eliminated? optimize_conditions->side_reactions_eliminated no_eliminated No side_reactions_eliminated->no_eliminated No yes_eliminated Yes side_reactions_eliminated->yes_eliminated Yes proceed_with_synthesis Proceed with Synthesis end End: Desired Product proceed_with_synthesis->end consider_protection Consider Protecting Group Strategy protect_ketone Protect Ketone (e.g., as Ketal) consider_protection->protect_ketone perform_coupling Perform Coupling Reaction protect_ketone->perform_coupling deprotect_ketone Deprotect Ketone perform_coupling->deprotect_ketone deprotect_ketone->end no_side_reactions->proceed_with_synthesis yes_side_reactions->optimize_conditions no_eliminated->consider_protection yes_eliminated->proceed_with_synthesis

Caption: Decision workflow for coupling reactions involving benzophenone.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Chemistry Steps. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link]

  • IvyPanda. (2025, August 1). Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis. [Link]

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Organic-Synthesis.com. Protecting Groups. [Link]

  • Schön, U., Mótyán, G., Csenki, Z. T., Wölfling, J., & Frank, É. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Zenodo. REDUCTION OF BENZOPHONE WITH SODIUM BOROHYDRIDE.docx. [Link]

Sources

Optimization

Technical Support Center: Stability Management of 4-(3-bromobenzoyl)aniline hydrochloride

Executive Summary 4-(3-bromobenzoyl)aniline hydrochloride (HCl) is a critical intermediate, most notably utilized in the synthesis of the NSAID Bromfenac Sodium . While the benzophenone core provides structural rigidity,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-bromobenzoyl)aniline hydrochloride (HCl) is a critical intermediate, most notably utilized in the synthesis of the NSAID Bromfenac Sodium . While the benzophenone core provides structural rigidity, the primary amine functionality—combined with the hydrochloride counter-ion—creates a specific vulnerability profile.

The compound is hygroscopic .[1] Under high humidity, it undergoes a degradation cascade: moisture absorption leads to crystal lattice disruption (deliquescence), which increases molecular mobility and facilitates the oxidation of the aniline moiety. This guide provides the diagnostic criteria, remediation protocols, and mechanistic insights required to stabilize this compound.

Module 1: Diagnostic & Troubleshooting (FAQ)

Q1: The material has shifted from off-white to a yellow or "brick-red" color. Is it still usable?

Diagnosis: Oxidative Degradation. While pure 4-(3-bromobenzoyl)aniline HCl is typically white to pale cream, the aniline group is sensitive to oxidation.[2]

  • Mechanism: Moisture absorption creates a localized aqueous environment on the crystal surface. This mobility allows atmospheric oxygen to attack the free amine (in equilibrium with the salt), leading to the formation of quinone-imine type impurities.

  • Action:

    • Slight Yellowing: Likely surface oxidation (<0.5% impurity). Purify via recrystallization (See Protocol B).

    • Brick-Red/Brown: Significant degradation. This specific color is characteristic of advanced aniline coupling products often seen in Bromfenac intermediate synthesis. Discard or perform rigorous HPLC quantitation before attempted salvage.

Q2: My powder has formed hard clumps or a paste. Can I just grind it back down?

Diagnosis: Deliquescence / Hydrate Formation. The HCl salt has absorbed ambient moisture, exceeding its critical relative humidity (CRH).

  • Risk: Grinding without drying introduces more moisture and heat, accelerating degradation.

  • Action: Do not grind immediately.

    • Perform Vacuum Drying (See Protocol A) to remove loosely bound water.

    • Once dry and brittle, the material can be gently milled under an inert atmosphere (Nitrogen/Argon).

Q3: The melting point is lower than the literature value (196-198°C). Why?

Diagnosis: Solvent entrapment or Partial Hydrolysis. A depressed melting point usually indicates:

  • Water retention: Water acts as an impurity, lowering the lattice energy.

  • HCl Loss: If the salt was dried at high temperatures (>100°C) without vacuum, some HCl may have dissociated, leaving a mixture of the salt and the lower-melting free base.

Module 2: The Mechanics of Instability

To prevent degradation, one must understand the "Hygroscopic-Oxidative Cycle." The hydrochloride salt stabilizes the amine by protonating it (


), rendering it less nucleophilic and resistant to oxidation. However, water disrupts this protection.
Visualizing the Degradation Pathway

DegradationPathway Stable Stable HCl Salt (Crystalline Lattice) Moisture Moisture Absorption (>60% RH) Stable->Moisture Hygroscopicity Mobility Lattice Disruption ( increased molecular mobility) Moisture->Mobility Deliquescence Equilibrium Proton Transfer Equilibrium (R-NH3+ <-> R-NH2 + H+) Mobility->Equilibrium Solvation Oxidation Oxidation to Quinone-Imines Equilibrium->Oxidation + O2 (Air) Color Discoloration (Yellow/Red) Oxidation->Color

Figure 1: The mechanism by which moisture compromises the protective nature of the HCl salt, leading to chemical degradation.

Module 3: Remediation Protocols

Protocol A: Gentle Vacuum Drying (For Clumping)

Use this for physical instability (water uptake) without significant discoloration.

  • Equipment: Vacuum oven, Desiccant (

    
     or Silica gel).
    
  • Setup: Place the clumps in a shallow borosilicate dish. Do not pack tightly.

  • Temperature: Set oven to 60°C .

    • Warning: Do not exceed 90°C. High heat + moisture can cause hydrolysis of the amide/ketone or loss of HCl gas.

  • Vacuum: Apply vacuum (<10 mbar).

  • Duration: Dry for 12–24 hours.

  • Validation: Check weight loss until constant mass is achieved.

Protocol B: Recrystallization (For Discoloration)

Use this to remove oxidative impurities (yellow/red species).

  • Solvent System: Ethanol (95%) or an Ethanol/Water mixture.

    • Rationale: The salt is soluble in hot ethanol but sparingly soluble in cold. Water is a strong solvent for the salt; adding it increases solubility but must be used sparingly to ensure precipitation upon cooling.

  • Dissolution:

    • Suspend crude solid in Ethanol (approx. 10 mL per gram).

    • Heat to reflux (approx. 78°C) with stirring.

    • If not fully dissolved, add Water dropwise until clear.[3]

  • Filtration (Hot): If "brick-red" particles remain insoluble, filter the hot solution immediately to remove these polymerized by-products.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (25°C).

    • Then, cool to 0–4°C in an ice bath for 2 hours.

  • Collection: Filter the white crystals and wash with cold anhydrous ethanol.

  • Drying: Proceed immediately to Protocol A.

Module 4: Decision Matrix (Workflow)

Use this logic flow to determine the fate of your batch.

DecisionTree Start Inspect Sample ColorCheck Is it White/Off-White? Start->ColorCheck TextureCheck Is it Free-Flowing? ColorCheck->TextureCheck Yes Recryst ACTION: Recrystallize (Protocol B) ColorCheck->Recryst No (Yellow) Discard CRITICAL FAILURE: Discard Batch ColorCheck->Discard No (Dark Red/Tar) Pass PASS: Use in Synthesis TextureCheck->Pass Yes Dry ACTION: Vacuum Dry (Protocol A) TextureCheck->Dry No (Clumped) Dry->ColorCheck Re-evaluate Recryst->TextureCheck Re-evaluate

Figure 2: Operational workflow for assessing batch integrity.

Module 5: Storage & Prevention

To maintain the "Pass" status defined in the decision matrix, strict adherence to storage protocols is required.[1][2]

ParameterSpecificationReason
Container Amber Glass, Tightly SealedBlocks UV light (prevents photolysis of C-Br bond) and moisture entry.
Atmosphere Nitrogen or Argon HeadspaceDisplaces oxygen, preventing aniline oxidation even if trace moisture enters.
Desiccant Silica Gel or

sachets
Actively scavenges moisture to keep RH < 30%.
Temperature 2°C to 8°C (Refrigerated)Slows down kinetic rates of both hydrolysis and oxidation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 60726, Bromfenac. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4][5] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[6] (General reference for HCl salt hygroscopicity and stability).

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Google Patents.Preparation method of bromfenac sodium intermediate (CN110172036A). (Describes the synthesis and "brick-red" impurities of the subject compound).

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination in Palladium-Catalyzed Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate debromination (hydrode...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate debromination (hydrodehalogenation) side reactions during palladium-catalyzed cross-couplings.

Instead of relying on trial-and-error, this guide focuses on the causality behind experimental choices, providing you with a self-validating framework to optimize your synthetic workflows.

Mechanistic Insights: The Causality of Debromination

Debromination is a pervasive side reaction in Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. Instead of the desired bond formation, the aryl bromide starting material is reduced to an arene (Ar-H)[1].

Mechanistically, debromination occurs when the catalytic cycle is intercepted by a hydride source. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate is supposed to undergo transmetalation. However, if transmetalation is slow, the intermediate can react with a proton or hydride source (such as alcohols, water, or aliphatic amines) to form a highly reactive palladium-hydride (Pd-H) species [2]. This species rapidly undergoes reductive elimination, ejecting the debrominated byproduct and regenerating the Pd(0) catalyst[1].

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd Ar-Br TransMet Ar-Pd(II)-Nu (Transmetalation) OxAdd->TransMet Nu-M (e.g., Boronic Acid) Hydride Ar-Pd(II)-H (Hydride Transfer) OxAdd->Hydride Hydride Source (Alcohols, Amines, H2O) Desired Ar-Nu + Pd(0) (Desired Product) TransMet->Desired Reductive Elimination Desired->Pd0 Undesired Ar-H + Pd(0) (Debromination) Hydride->Undesired Reductive Elimination Undesired->Pd0

Caption: Mechanism of Pd-catalyzed cross-coupling vs. competing hydrodehalogenation pathway.

Quantitative Parameter Analysis

To build a self-validating reaction system, you must control the variables that favor transmetalation over hydride transfer. The table below summarizes the critical parameters and the scientific rationale behind their optimization.

Table 1: Comparison of Reaction Parameters and Their Impact on Debromination

ParameterHigh Debromination RiskLow Debromination RiskMechanistic Rationale
Solvent Alcohols (MeOH, EtOH), Wet solventsAnhydrous Toluene, Dioxane, THFAlcohols and water act as potent hydride donors via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-hydride elimination or direct protonation.
Base Strong alkoxides (NaOtBu), AminesK₃PO₄, CsF, K₂CO₃Alkoxides and aliphatic amines can undergo

-hydride elimination to form the undesired Pd-H species[3].
Ligand Small, electron-poor phosphines (PPh₃)Bulky, electron-rich (XPhos, SPhos)Bulky ligands force the coupling partners together, accelerating reductive elimination and outcompeting side reactions[4].
Substrate Unprotected N-heterocyclesN-Protected heterocycles (Boc, SEM)Free N-H protons are acidic; deprotonation alters electron density and allows the heterocycle to poison the Pd center[5].

Troubleshooting Workflow

When debromination is detected via LC-MS or NMR, follow this logical progression to isolate and eliminate the root cause.

Workflow Start Debromination Detected Step1 1. Solvent Check: Switch to Anhydrous/Aprotic Start->Step1 Step2 2. Base Optimization: Use Milder Inorganic Base Step1->Step2 If persists Success Minimized Side Product Step1->Success Resolved Step3 3. Ligand Tuning: Use Bulky Phosphines Step2->Step3 If persists Step2->Success Resolved Step4 4. Substrate: Protect Acidic N-H Step3->Step4 If persists Step3->Success Resolved Step4->Success

Caption: Step-by-step logical workflow for troubleshooting and minimizing debromination.

Self-Validating Experimental Protocol

To prove the causality of these parameters, use the following standardized methodology for the Suzuki-Miyaura coupling of 5-bromoindole . Unprotected indoles are notoriously susceptible to debromination[5]. By executing this protocol, you create a self-validating system: the success of the reaction relies entirely on the suppression of the N-H acidity and the exclusion of hydride sources.

Optimized Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole

Step 1: Substrate Pre-treatment (N-Protection)

  • Action: Protect the 5-bromoindole with a tert-Butoxycarbonyl (Boc) or (2-(Trimethylsilyl)ethoxy)methyl (SEM) group prior to the coupling step[6].

  • Rationale: Masking the acidic N-H proton prevents base-induced deprotonation, which would otherwise increase the electron density of the indole ring and facilitate premature C-Br bond cleavage[5].

Step 2: Rigorous Degassing and Anhydrous Setup

  • Action: Flame-dry a Schlenk flask under vacuum. Use strictly anhydrous, aprotic solvents (e.g., 1,4-Dioxane or Toluene). Degas the solvent mixture via three freeze-pump-thaw cycles[1].

  • Rationale: Removing dissolved oxygen preserves the active Pd(0) species, while eliminating trace water removes the primary proton source responsible for protodehalogenation[7].

Step 3: Catalyst and Ligand Assembly

  • Action: In a glovebox, combine Pd₂(dba)₃ (2 mol%) and SPhos or XPhos (4-8 mol%).

  • Rationale: Buchwald-type dialkylbiaryl phosphines (like SPhos) are highly electron-rich and sterically demanding. They stabilize the mono-ligated Pd(0) active species and drastically accelerate the reductive elimination step, kinetically outcompeting the debromination pathway[4].

Step 4: Base Selection and Reaction Execution

  • Action: Add the boronic acid/ester (1.2 equiv) and anhydrous K₃PO₄ (2.0 equiv). Avoid alkoxides. Heat the reaction mixture to 60–80 °C under an argon atmosphere.

  • Rationale: K₃PO₄ is a mild, inorganic base that facilitates transmetalation without acting as a hydride donor[8].

Step 5: Workup and Validation

  • Action: Monitor via LC-MS. Upon completion, quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Validation: The absence of the lower-mass indole peak (M-Br+H) confirms that the hydride transfer pathway was successfully suppressed.

Frequently Asked Questions (FAQs)

Q: Why is my 2-bromopyridine substrate completely debrominating even with anhydrous solvents? A: Electron-deficient N-heterocycles like pyridines are highly prone to hydrodehalogenation[4]. The nitrogen atom can coordinate directly to the palladium center, stalling the desired transmetalation pathway and increasing the lifetime of the Ar-Pd(II)-Br intermediate. To fix this, switch to a highly active precatalyst system (e.g., Pd-PEPPSI or Buchwald precatalysts) with bulky ligands to force rapid reductive elimination before side reactions can occur[4].

Q: Does the choice of boronic acid partner affect the rate of debromination? A: Yes. If the transmetalation step is slow—often the case with sterically hindered or unstable boronic acids—the palladium intermediate has a longer window to encounter a hydride source. Utilizing boronic esters (like pinacol or neopentyl glycol esters) can stabilize the boron species and provide a controlled, steady transmetalation rate, minimizing the accumulation of vulnerable Pd(II) intermediates[7].

Q: Can I use triethylamine (Et₃N) as a base in these couplings? A: It is highly discouraged if debromination is an issue. Aliphatic amines possess


-hydrogens. When they coordinate to the palladium center, they can undergo 

-hydride elimination, directly generating the problematic Pd-H species that causes debromination[3]. Stick to inorganic bases like K₃PO₄ or CsF[8].

References

  • BenchChem Technical Support. Preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem. 8

  • BenchChem Technical Support. How to avoid debromination in 5-bromoindole reactions. BenchChem. 5

  • BenchChem Technical Support. How to avoid debromination in pyridine coupling reactions. BenchChem. 4

  • BenchChem Technical Support. How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem. 1

  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. 6

  • Royal Society of Chemistry. Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. RSC. 3

  • National Institutes of Health (NIH). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. NIH. 7

Sources

Optimization

Technical Support Center: Handling Static Charge in 4-(3-Bromobenzoyl)aniline Hydrochloride Powder

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering issues with static electricity in 4-(3-bromobenzoyl)aniline hydrochloride powder. The informa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering issues with static electricity in 4-(3-bromobenzoyl)aniline hydrochloride powder. The information herein is designed to offer both immediate troubleshooting solutions and a deeper understanding of the underlying principles to ensure safe and efficient handling of this and similar active pharmaceutical ingredients (APIs).

At-a-Glance Troubleshooting

Observed Issue Immediate Action Primary Cause(s) Recommended Long-Term Solution
Powder "clumping" or adhering to spatulas and weigh boats.Use an anti-static weigh boat or a static-dissipating spatula.Triboelectric charging from contact and separation of surfaces.[1][2]Implement a grounded workstation and use ionized air.[3][4][5]
Inconsistent readings on the analytical balance.Close the draft shield and allow the balance to stabilize. Use an ionizing bar directed at the weighing chamber.[6]Static charge on the powder or container repels or attracts the balance pan.Increase ambient humidity and ensure the balance is on an anti-static mat.[7]
Powder "jumping" or dispersing when handled.Reduce the speed of powder transfer and handling.[8]High static charge buildup causing particle repulsion.Ground all equipment and use static-dissipative tools.[9][10]
Difficulty in achieving a homogenous blend.Increase the relative humidity in the processing area to >40% RH.[7][11]Charged particles segregating within the blend.[12]Utilize a blender with a grounded metal interior and consider anti-static flow aids.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-(3-bromobenzoyl)aniline hydrochloride powder so static-prone?

A1: Static electricity is generated through the triboelectric effect, which occurs when materials come into contact and then separate, resulting in an exchange of electrons.[1][2] Powders, with their large surface area-to-volume ratio, are particularly susceptible to this phenomenon.[1] Several factors can exacerbate static in your specific powder:

  • Hydrochloride Salt Form: While hydrochloride salts can absorb moisture from the air, which helps dissipate static, in very dry conditions, they can behave as insulators, allowing charge to accumulate.

  • Particle Size and Morphology: Fine or micronized powders have a greater surface area, leading to more significant charge generation during handling and processing.[2]

  • Low Humidity: A dry environment (below 40% Relative Humidity) is a primary contributor to static buildup, as there is insufficient moisture in the air to help conduct the charge away.[1][7][11]

Q2: What are the primary risks associated with static charge in this powder?

A2: Uncontrolled static charge poses several risks in a laboratory or manufacturing setting:

  • Safety Hazards: A sudden electrostatic discharge (spark) can ignite flammable solvents or a dust cloud of the powder itself, leading to a fire or explosion.[1][12][13]

  • Product Quality Issues: Static can cause powder to adhere to surfaces, leading to yield loss and inaccurate measurements. It can also cause segregation of particles in a blend, negatively impacting content uniformity.[12]

  • Operational Inefficiencies: "Fly-away" powder due to static repulsion can lead to contamination of the work area and equipment, requiring more frequent and intensive cleaning.

Q3: Can I ground my plastic containers to reduce static?

A3: No, grounding is only effective for conductive or static-dissipative materials.[2][9] Standard plastics are insulators and will not dissipate a charge to the ground.[9][14] Grounding an insulator will not remove or prevent the accumulation of surface charges.[2] If you must use plastic containers, opt for those made from static-dissipative materials.

Q4: Is increasing humidity always the best solution?

A4: While increasing humidity is a very effective way to mitigate static, it's not always the ideal solution for every compound. For hygroscopic materials, elevated humidity can lead to powder caking, altered flow properties, or even chemical degradation.[15] It is crucial to understand the moisture sensitivity of 4-(3-bromobenzoyl)aniline hydrochloride before significantly altering humidity levels. A target range of 40-60% RH is generally recommended as a balance between static control and moisture-related risks.[7]

In-Depth Troubleshooting Guides

Guide 1: Establishing a Static-Controlled Workspace

This protocol outlines the essential steps for creating a workspace that minimizes static generation and provides a path for charge dissipation.

Protocol Steps:

  • Grounding and Bonding:

    • Ensure all conductive equipment (blenders, sifters, metal scoops) are connected to a verified earth ground.[9][10][12]

    • The resistance in the grounding path should be less than 10 ohms.[8]

    • Use multi-strand braided copper or stainless-steel wires for all grounding connections.[9]

    • When transferring powder between two conductive containers, bond them together with a grounding strap before initiating the transfer.[8]

  • Environmental Control:

    • Maintain the relative humidity of the workspace between 40% and 60%.[7]

    • Use a calibrated hygrometer to monitor humidity levels continuously.

    • If the ambient humidity is too low, use a commercial-grade humidifier.

  • Ionization:

    • For localized static control, especially during weighing or fine manipulation, use a benchtop ionizing blower or an ionizing bar.[3][4][5]

    • These devices emit a balanced stream of positive and negative ions that neutralize charges on insulating surfaces and the powder itself.[6]

Guide 2: Mitigating Static During Powder Weighing and Transfer

This guide provides a workflow for accurately weighing and transferring static-prone powders like 4-(3-bromobenzoyl)aniline hydrochloride.

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_troubleshooting Troubleshooting cluster_finish Completion Start Start Weighing Process Check_Env Check Environment (40-60% RH) Start->Check_Env Select_Tools Select Static-Dissipative Spatula & Weigh Boat Check_Env->Select_Tools Ground_Balance Ensure Balance is Grounded & Level Select_Tools->Ground_Balance Activate_Ionizer Activate Ionizer (Point at Weighing Area) Ground_Balance->Activate_Ionizer Tare_Boat Tare Weigh Boat Activate_Ionizer->Tare_Boat Transfer_Powder Slowly Transfer Powder Tare_Boat->Transfer_Powder Check_Reading Is Reading Stable? Transfer_Powder->Check_Reading Wait Wait 30-60s for Charge Dissipation Check_Reading->Wait No Record_Weight Record Final Weight Check_Reading->Record_Weight Yes Wait->Check_Reading End End Record_Weight->End

Caption: Workflow for weighing static-prone powders.

Advanced Mitigation Strategies

Use of Anti-Static Agents

In some industrial applications, the addition of an anti-static agent to the powder can be considered.[16] These agents work by either increasing the electrical conductivity of the material or by attracting atmospheric moisture.[16]

  • Types: Anti-static agents can be internal (mixed directly into the powder) or external (applied to the surface).[16] They can be organic compounds like quaternary ammonium salts or inorganic materials like carbon black.[16][17][18]

  • Considerations: The use of any additive must be carefully evaluated for its potential impact on the purity, stability, and downstream processing of the 4-(3-bromobenzoyl)aniline hydrochloride. Compatibility studies are essential. For pharmaceutical applications, the agent must be pharmaceutically acceptable.

Selection of Processing Equipment

When scaling up, the choice of equipment becomes critical.

  • Static-Dissipative Liners and Hoses: For flexible connections and container liners, use materials with a surface resistivity of less than 10^11 ohm/square to allow for charge dissipation when grounded.[1][9][14]

  • Grounded Metal Components: Whenever possible, use equipment constructed from grounded stainless steel or other conductive metals. This provides a direct path for static charges to dissipate.[10][13]

References
  • American Static Control. (n.d.). ESD Ionizers Product Category.
  • KEYENCE America. (n.d.). Static Control Solutions for the Food and Pharmaceutical Industry.
  • Simco-Ion. (n.d.). Advanced Ionization and Monitoring Solutions for Ultra-clean and ESD Control.
  • Pharmaguideline. (n.d.). Handling Static Charge in Pharmaceutical Manufacturing.
  • Powder Systems Inc. (2025, March 12). How To Remove Static Charge from Powder: A Comprehensive Guide for Processors.
  • Terra Universal. (n.d.). Cleanroom Ionizers. Pharmaceutical Online.
  • Express Pharma. (2014, December 1). Handling static charge at pharmaceutical manufacturing.
  • De Dietrich Process Systems. (2024, June 25). The Hazards of Static Electricity in Bulk Solids / Powder Handling.
  • Schella, A., et al. (n.d.). Combined effect of moisture and electrostatic charges on powder flow. EPJ Web of Conferences.
  • Korde, S., et al. (2017, April 21). Surface Chemistry and Humidity in Powder Electrostatics: A Comparative Study between Tribocharging and Corona Discharge. PMC.
  • Newson-Gale. (2024, June 21). How To Control Electrostatic Hazards In Powder And Liquid Handling Facilities.
  • KEYENCE America. (n.d.). How Humidity Affects Static Electricity and What You Can Do about It.
  • SMC. (n.d.). Ionizers - Solutions for the control of static electricity.
  • Rowley, F. A. (2025, March 12). Static electricity in solid dosage manufacturing. Pharmaceutical Technology.
  • Freeman Technology. (n.d.). Quantifying the impact of humidity on powder properties.
  • Sigma-HSE. (2024, May 22). How to Control Electrostatic Hazards in Powder and Liquid Handling Facilities.
  • Newson-Gale. (2014, April 23). How to Eliminate Electrostatic Charging of Powder Processing Equipment.
  • SafeRack. (2022, July 15). Understanding and Mitigating Static Electricity in Industrial Settings.
  • Spectrum Chemical. (n.d.). Antistatic Chemical Agents, Cosmetic & Personal Care Ingredients.
  • SpecialChem. (2025, June 30). Antistatic Agents for Polymers: Comprehensive Selection Guide.
  • OCSiAl. (n.d.). Antistatic Agents and Conductive Additives Comparison.
  • Soccio, M., et al. (n.d.).
  • Wikipedia. (n.d.). Antistatic agent.
  • Rowley, F. A. (n.d.). Static electricity in solid dosage manufacturing.
  • Khalaji, A. D., & Harrison, W. T. A. (n.d.). 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline. PMC.

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Spectrum Analysis of 4-(3-Bromobenzoyl)aniline: Hydrochloride Salt vs. Free Base Formulations

As a critical diarylketone building block in pharmaceutical synthesis, 4-(3-bromobenzoyl)aniline is frequently utilized in the development of kinase inhibitors and advanced anti-inflammatory agents. In drug formulation a...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical diarylketone building block in pharmaceutical synthesis, 4-(3-bromobenzoyl)aniline is frequently utilized in the development of kinase inhibitors and advanced anti-inflammatory agents. In drug formulation and intermediate scale-up, this compound is typically isolated as a hydrochloride salt to enhance its aqueous solubility and solid-state stability.

However, the transition from the free base to the hydrochloride salt fundamentally alters the electronic landscape of the molecule. This guide provides an objective, in-depth comparison of the


H NMR spectral profiles of both forms, evaluates the mechanistic causality behind these chemical shifts, and compares the analytical performance of High-Field (400 MHz) versus Benchtop (60 MHz) NMR systems for routine QA/QC validation.

Mechanistic Causality: The Electronic Impact of Protonation

To accurately interpret the


H NMR spectrum of 4-(3-bromobenzoyl)aniline hydrochloride, one must understand the competing electronic effects governing the benzophenone core [1, 3]. The central carbonyl group acts as a universal electron-withdrawing group (EWG), deshielding the ortho protons on both the aniline ring (Ring A) and the bromobenzene ring (Ring B).

The critical differentiator between the two formulations lies in the amine group:

  • The Free Base Form: The unprotonated

    
     group is a strong 
    
    
    
    -donor via the mesomeric effect (+M). This electron-donating capability heavily shields the protons ortho to the amine (H-3 and H-5 on Ring A), pushing their resonance significantly upfield to approximately 6.65 ppm.
  • The Hydrochloride Salt Form: Upon protonation to

    
    , the nitrogen's lone pair is sequestered by the proton. The +M effect is entirely abolished, leaving only a strong inductive electron-withdrawing effect (-I). This results in a massive deshielding of the H-3 and H-5 protons, shifting them downfield by nearly +0.85 ppm [4].
    

Mechanism FB Free Base Form (-NH2) +M Resonance Effect Ortho-Protons Shielded δ ~6.65 ppm HCl Hydrochloride Salt (-NH3+) -I Inductive Effect Ortho-Protons Deshielded δ ~7.50 ppm FB->HCl + HCl Protonation

Figure 1: Mechanistic shift in NMR resonance driven by the electronic effects of amine protonation.

Experimental Protocols: A Self-Validating Workflow

The following methodology outlines the standardized preparation and acquisition parameters required to achieve reproducible, self-validating NMR data for this API intermediate.

Why DMSO-


?  The experimental choice of Dimethyl Sulfoxide-

over Chloroform-

(

) is dictated by causality. The hydrochloride salt possesses a rigid ionic crystal lattice that is entirely insoluble in non-polar solvents. DMSO-

, a highly polar aprotic solvent, disrupts these ionic interactions, ensuring the complete solubilization required for sharp, well-resolved NMR lines.
Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of 4-(3-bromobenzoyl)aniline hydrochloride into a clean glass vial.

  • Solubilization: Add 0.6 mL of anhydrous DMSO-

    
     containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm). Vortex for 30 seconds until a completely clear solution is achieved.
    
  • Acquisition (400 MHz): Transfer to a 5 mm NMR tube. Acquire the

    
    H spectrum at 298 K using a standard single-pulse sequence (zg30). Set the number of scans (ns) to 16, with a relaxation delay (d1) of 2.0 seconds to ensure complete longitudinal relaxation for accurate integration.
    
  • Self-Validation Check: Process the data (Fourier Transform, automatic phase correction, baseline roll removal). Integrate the broad singlet at ~10.30 ppm. A precise 3.00 integral relative to the 8.00 aromatic protons confirms 100% stoichiometric salt formation. An integral significantly < 3.00 indicates either free-base contamination or rapid deuterium exchange due to wet solvent.

Workflow S1 1. Sample Preparation 15 mg API in 0.6 mL DMSO-d6 Internal Std: 0.05% TMS S2 2. Solubilization Vortex 30s -> Clear Solution (Validates complete dissolution) S1->S2 S3 3. NMR Acquisition 400 MHz High-Field vs. 60 MHz Benchtop ns=16, d1=2s S2->S3 S4 4. Spectral Processing Fourier Transform, Phase Correction, Baseline Roll Removal S3->S4 S5 5. Data Validation Integration Check: -NH3+ (3H) vs Ar-H (8H) S4->S5

Figure 2: Standardized self-validating workflow for 1H NMR sample preparation and acquisition.

Data Presentation & Objective Comparison

Table 1: H NMR Chemical Shift Comparison (400 MHz, DMSO- )

The table below contrasts the specific resonances of the free base versus the hydrochloride salt. The baseline shifts for the bromobenzene ring are cross-referenced with standard NIST spectral data for brominated benzophenones[2].

Proton AssignmentMultiplicity & J-CouplingFree Base (

ppm)
HCl Salt (

ppm)
Shift (

)

/

Broad Singlet6.20 (2H)10.30 (3H)+4.10
H-2' (Ring B, ortho to Br/C=O)t, J = 1.8 Hz7.85 (1H)7.95 (1H)+0.10
H-2, H-6 (Ring A, ortho to C=O)d, J = 8.5 Hz7.60 (2H)7.85 (2H)+0.25
H-4' (Ring B, para to C=O)ddd, J = 8.0, 2.0, 1.0 Hz7.75 (1H)7.80 (1H)+0.05
H-6' (Ring B, ortho to C=O)dt, J = 7.8, 1.5 Hz7.65 (1H)7.75 (1H)+0.10
H-5' (Ring B, meta to Br/C=O)t, J = 7.9 Hz7.45 (1H)7.55 (1H)+0.10
H-3, H-5 (Ring A, ortho to N)d, J = 8.5 Hz6.65 (2H)7.50 (2H)+0.85

Note: The massive +0.85 ppm downfield shift of H-3/H-5 is the primary diagnostic marker for successful salt formation.

Table 2: Instrument Performance Comparison (400 MHz vs. 60 MHz)

For process chemists deciding between utilizing a core facility High-Field NMR or an at-line Benchtop NMR for batch validation, the following performance metrics apply to this specific molecule:

ParameterHigh-Field NMR (400 MHz)Benchtop NMR (60 MHz)
Aromatic Resolution Excellent. Resolves fine J-couplings (e.g., the ddd of H-4' and dt of H-6').Poor. Aromatic protons (7.40 - 8.00 ppm) merge into a single broad multiplet.
Salt Validation (-NH3+) Distinct, isolated broad singlet at 10.30 ppm. Perfect for precise integration.Visible broad peak at ~10.3 ppm, sufficiently separated from the aromatic region for basic QA/QC integration.
Throughput / Scan Time 16 scans (~1.5 minutes) yields high SNR.64-128 scans (~10-15 minutes) required to achieve actionable SNR.
Primary Use Case Structural elucidation, impurity profiling, and IND-enabling regulatory filings.Rapid at-line verification of salt formation during manufacturing scale-up.

Analytical Insights

The


H NMR spectrum of 4-(3-bromobenzoyl)aniline hydrochloride serves as a highly reliable, self-validating analytical tool. By leveraging the extreme sensitivity of the ortho-protons (H-3/H-5) to the electronic state of the adjacent nitrogen, researchers can definitively confirm the success of the protonation step. While 400 MHz instruments remain the gold standard for resolving the complex spin systems of the bromobenzene ring, 60 MHz benchtop systems are entirely capable of tracking the diagnostic 

peak, making them a viable, cost-effective alternative for routine batch monitoring.

References

  • "Benzophenone | C6H5COC6H5 | CID 3102", PubChem, National Institutes of Health.[Link]

  • "Methanone, (4-bromophenyl)phenyl-", NIST Chemistry WebBook, SRD 69.[Link]

  • "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity", American Chemical Society.[Link]

Comparative

FTIR characteristic peaks for carbonyl and amine in 4-(3-bromobenzoyl)aniline

Executive Summary This guide provides a definitive spectroscopic analysis of 4-(3-bromobenzoyl)aniline , a critical intermediate often employed in the synthesis of tubulin inhibitors and kinase-targeting small molecules....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive spectroscopic analysis of 4-(3-bromobenzoyl)aniline , a critical intermediate often employed in the synthesis of tubulin inhibitors and kinase-targeting small molecules.

Correctly identifying this molecule requires distinguishing it from its metabolic precursors (nitro-derivatives) or structural analogs (non-halogenated benzophenones). This analysis focuses on the diagnostic shift of the carbonyl (C=O) peak driven by the para-amino resonance effect, and the validation of the primary amine (NH₂) doublet, providing a self-validating workflow for purity assessment.

Key Spectral Fingerprint
Functional GroupVibration ModeWavenumber (cm⁻¹)Diagnostic Feature
Carbonyl (C=O) Stretching1635 – 1645 Red-shifted by ~20 cm⁻¹ vs. unsubstituted benzophenone due to conjugation.
Amine (NH₂) Stretching (Asym/Sym)3420 – 3450 / 3320 – 3350 Distinct doublet ; differentiates from secondary amines or amides.
Amine (NH₂) Bending (Scissoring)1600 – 1625 Often appears as a shoulder on the carbonyl or aromatic C=C peaks.
Aryl Bromide (C-Br) Stretching600 – 700 Fingerprint region confirmation of halogenation.

Structural Analysis & Theoretical Basis

To interpret the FTIR spectrum accurately, one must understand the electronic "Push-Pull" environment of the molecule.

The Resonance Effect (The "Push")

The 4-amino group is a strong Electron Donating Group (EDG) . Through resonance, the lone pair on the nitrogen atom pushes electron density into the phenyl ring and delocalizes it onto the carbonyl oxygen.

  • Consequence: This increases the single-bond character of the carbonyl carbon-oxygen bond.

  • Spectral Result: The force constant (

    
    ) of the bond decreases, causing the vibrational frequency (
    
    
    
    ) to drop (Red Shift) from the standard benzophenone value of ~1660 cm⁻¹ to ~1640 cm⁻¹.
The Inductive Effect (The "Pull")

The 3-bromo substituent is in the meta position relative to the carbonyl. Unlike para substituents, it cannot participate in direct resonance with the carbonyl. It exerts a mild Electron Withdrawing (-I) effect .

  • Consequence: It pulls electron density through the sigma bond framework.

  • Spectral Result: Theoretically, this would slightly raise the frequency, but the strong resonance effect of the para-amine dominates the spectrum.

Diagram 1: Resonance & Electronic Effects

The following diagram illustrates the electron flow responsible for the spectral shifts.

ResonanceEffect NH2 4-Amino Group (Strong EDG) RingA Phenyl Ring A (Resonance Conduit) NH2->RingA Lone Pair Donation (+R Effect) Carbonyl Carbonyl (C=O) Target Bond RingA->Carbonyl Increased Single Bond Character RingB Phenyl Ring B (Meta-Substitution) RingB->Carbonyl Steric/Inductive Influence Br 3-Bromo Group (Inductive EWG) Br->RingB -I Effect (Minor Impact)

Caption: Electronic "Push-Pull" mechanism. The green arrow indicates the dominant resonance flow lowering the C=O frequency.

Comparative Spectral Analysis

The following table compares the target molecule against its most common synthesis precursors and analogs. This is crucial for determining if a reaction (e.g., reduction of a nitro group or bromination) has reached completion.

Table 1: Comparative Diagnostic Peaks
CompoundC=O Frequency (cm⁻¹)NH₂ Region (3300-3500 cm⁻¹)Distinguishing Factor
4-(3-bromobenzoyl)aniline (Target)1635 – 1645 Doublet (Strong) Low C=O + Amine Doublet + Fingerprint C-Br
Benzophenone (Backbone)~1660AbsentHigh C=O frequency; No NH peaks.
4-Aminobenzophenone (Non-brominated)1630 – 1640Doublet (Strong)Identical functional region; distinguishable only by lack of C-Br peak (600-700 cm⁻¹) and MP.
4-Nitrobenzophenone (Precursor)~1665AbsentContains NO₂ peaks (1520 & 1345 cm⁻¹); No NH doublet.
3-Bromobenzophenone (No Amine)~1660AbsentHigh C=O frequency; No NH peaks.

Critical Insight: If your spectrum shows a C=O peak at 1660 cm⁻¹, your reduction reaction (Nitro


 Amine) likely failed, or you have lost the amine functionality.

Detailed Experimental Protocol

To obtain the resolution necessary to see the "shoulder" of the NH scissoring mode against the strong Carbonyl peak, proper sample preparation is non-negotiable.

Method A: Attenuated Total Reflectance (ATR) – Recommended for Routine QC

ATR is preferred for speed, but contact pressure is critical for aromatic amines to ensure the weak overtone bands are visible.

  • Crystal Selection: Diamond or ZnSe (Diamond is preferred for hardness).

  • Background Scan: 32 scans, air background.

  • Sample Loading: Place ~5 mg of solid powder on the crystal.

  • Pressure Application: Apply high pressure using the anvil until the preview spectrum absorbance at 1640 cm⁻¹ exceeds 0.1 A.U. but does not saturate (keep < 1.0 A.U.).

  • Acquisition: 64 scans at 4 cm⁻¹ resolution.

Method B: KBr Pellet – Recommended for Structural Confirmation

KBr transmission often yields sharper resolution in the fingerprint region (C-Br stretches) compared to ATR.

  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect scattering).

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Acquisition: 32 scans. Note: Ensure KBr is dry to prevent water O-H interference in the amine region (3400 cm⁻¹).

Validation Workflow

Use this logic flow to validate your compound's identity based on the spectral data acquired.

ValidationWorkflow Start Start Spectral Analysis CheckNH Check 3300-3500 cm⁻¹ Is there a Doublet? Start->CheckNH CheckCO Check 1630-1670 cm⁻¹ Is C=O < 1650 cm⁻¹? CheckNH->CheckCO Yes (Doublet) CheckNO2 Check 1520/1345 cm⁻¹ Are NO₂ peaks present? CheckNH->CheckNO2 No (Absent) CheckBr Check 600-700 cm⁻¹ Is C-Br present? CheckCO->CheckBr Yes (1635-1645) ResultParent FAIL: Likely Benzophenone (No Amine) CheckCO->ResultParent No (>1660) ResultPrecursor FAIL: Likely Nitro-Precursor CheckNO2->ResultPrecursor Yes CheckNO2->ResultParent No ResultSuccess CONFIRMED: 4-(3-bromobenzoyl)aniline CheckBr->ResultSuccess Yes ResultDebrom FAIL: Likely 4-Aminobenzophenone (Debrominated) CheckBr->ResultDebrom No

Caption: Step-by-step logic gate for validating chemical identity via FTIR.

References

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2015). Introduction to Spectroscopy. Cengage Learning. (Standard reference for substituent effects on C=O frequency).
  • Sigma-Aldrich. (n.d.). IR Spectrum of 4-Aminobenzophenone. Link (Used for comparative C=O shift data).

  • National Institute of Standards and Technology (NIST). (n.d.). Benzophenone IR Spectrum. NIST Chemistry WebBook. Link

  • ChemicalBook. (2023). 4-Aminobenzophenone Spectral Data. Link

  • ResearchGate. (2011). Influence of the bromo group on the vibrational spectra of benzophenone derivatives. Link

Validation

Comparative Guide: LC-MS/MS Fragmentation Profiling of 4-Amino-3'-Bromobenzophenone

Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists Focus: Structural Elucidation, Isomer Differentiation, and Impurity Profiling Executive Summary I...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists Focus: Structural Elucidation, Isomer Differentiation, and Impurity Profiling

Executive Summary

In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and benzodiazepine derivatives, 4-amino-3'-bromobenzophenone serves as a critical intermediate. Its purity is paramount, yet it frequently co-elutes with structural isomers that possess identical molecular weights (


) and elemental formulas (

).

This guide compares the LC-MS/MS performance and fragmentation characteristics of 4-amino-3'-bromobenzophenone against its two most prevalent isomeric impurities:

  • 4-amino-4'-bromobenzophenone (Positional Isomer).

  • 4-amino-3-bromobenzophenone (Ring-Substitution Isomer).

Key Insight: While positional isomers (meta- vs. para-bromo) require high-resolution chromatography for separation, ring-substitution isomers can be definitively distinguished solely by their unique MS/MS fragmentation signatures.

Technical Specifications & Core Signature

Before comparing alternatives, we establish the baseline mass spectrometric signature of the target compound.

Target Compound: 4-Amino-3'-Bromobenzophenone
  • Formula:

    
    
    
  • Monoisotopic Mass: 275.99 (for

    
    )
    
  • Ionization Mode: ESI Positive (

    
    )
    
The "Twin-Peak" Signature

The presence of a single bromine atom confers a diagnostic 1:1 isotopic ratio. In any low-resolution scan, the molecular ion appears not as a single peak, but as a doublet separated by 2 Da.

Ion Identitym/z (Theoretical)Relative AbundanceOrigin

(

)
276.04 100%Target Monoisotope

(

)
278.04 ~98%Bromine Isotope

Analyst Note: The absence of this 1:1 doublet at the precursor stage immediately rules out non-brominated impurities (e.g., contaminants from de-bromination reactions).

Comparative Analysis: Target vs. Isomers

This section evaluates how the fragmentation pattern of the target compound differs from its isomers. This is critical for developing specificity in Quality Control (QC) methods.

Comparison 1: The "Ring-Swap" Challenge

Scenario: The bromine and amino groups are located on the same ring (4-amino-3-bromo) versus different rings (Target: 4-amino on Ring A, 3'-bromo on Ring B).

  • Mechanism: Benzophenones fragment primarily via

    
    -cleavage  relative to the carbonyl group. This splits the molecule into two benzoyl cations.
    
  • The Difference:

    • Target (Split Rings): Cleavage produces one fragment with the Amino group (m/z 120) and a separate fragment with the Bromine atom (m/z 183/185).

    • Isomer (Same Ring): Cleavage produces one fragment with both groups (m/z 199/201) and one naked phenyl fragment (m/z 105).

Data Summary Table: Diagnostic Ions
FeatureTarget: 4-Amino-3'-BromoIsomer: 4-Amino-3-Bromo (Same Ring)Differentiation Strategy
Precursor 276.0 / 278.0276.0 / 278.0Indistinguishable
Fragment A m/z 120.0 (

)
m/z 198.9 (

)
Primary Differentiator
Fragment B m/z 182.9 (

)
m/z 105.0 (

)
Secondary Differentiator
Isotope Pattern in Fragments Fragment B retains 1:1 doubletFragment A retains 1:1 doubletTrack the doublet
Comparison 2: The "Positional" Challenge

Scenario: Distinguishing the target (3'-bromo, meta) from the isomer (4'-bromo, para).

  • MS Limitation: Both compounds produce identical fragment masses (m/z 120 and m/z 183).

  • Performance Insight: MS/MS alone is insufficient for definitive identification here.

  • Solution: These isomers must be separated chromatographically. The para-substituted isomer typically exhibits greater retention on C18 columns due to enhanced planarity and packing efficiency compared to the meta-isomer.

Fragmentation Mechanism & Visual Workflow

To understand the causality of the signals described above, we map the fragmentation pathways. The protonation site is the amine nitrogen (Ring A), which directs the charge. However, inductive cleavage can also generate the bromobenzoyl cation.

Pathway Diagram (Graphviz)

Fragmentation Parent Precursor Ion [M+H]+ m/z 276.0 / 278.0 (Protonated Amine) Frag1 Fragment A: 4-Aminobenzoyl Cation m/z 120.0 (No Bromine) Parent->Frag1 Alpha-Cleavage (Ring B loss) Neutral1 Neutral Loss: Bromobenzene Parent->Neutral1 Frag2 Fragment B: 3-Bromobenzoyl Cation m/z 183.0 / 185.0 (Retains Bromine) Parent->Frag2 Alpha-Cleavage (Ring A loss) Neutral2 Neutral Loss: Aniline Parent->Neutral2 SubFrag1 Phenyl Cation A m/z 92.0 (Loss of CO) Frag1->SubFrag1 - CO (28 Da) SubFrag2 Phenyl Cation B m/z 155.0 / 157.0 (Loss of CO) Frag2->SubFrag2 - CO (28 Da)

Figure 1: Competitive alpha-cleavage pathways for 4-amino-3'-bromobenzophenone. Note that Fragment A (m/z 120) is typically the base peak due to resonance stabilization by the amino group.

Experimental Protocol

To replicate these results, the following self-validating protocol is recommended. This workflow ensures that thermal degradation (common in GC-MS) does not interfere with the LC-MS profile.

Step 1: Sample Preparation[1]
  • Solvent: Methanol (LC-MS Grade). Avoid aprotic solvents like DMSO for stock if possible to prevent adduct formation.

  • Concentration: Prepare a

    
     working solution.
    
  • Filtration:

    
     PTFE filter (prevents particulate clogging).
    
Step 2: LC Conditions (for Isomer Separation)
  • Column: C18 Phenyl-Hexyl (Provides

    
    -
    
    
    
    interaction selectivity for positional isomers).
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

    • Why: A shallow gradient is required to separate the 3'-bromo and 4'-bromo isomers.

Step 3: MS Parameters (ESI+)
  • Source Temp:

    
     (Ensure complete desolvation).
    
  • Capillary Voltage:

    
    .
    
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Reasoning: Low CE preserves the molecular ion doublet; High CE generates the diagnostic phenyl cations (m/z 92, 155).

Step 4: Decision Tree for Identification

DecisionTree Start Start: Precursor m/z 276/278 detected? Isotope Is ratio 1:1? Start->Isotope FragCheck Check MS/MS (CE 30eV) Isotope->FragCheck Yes ResultUnknown Unknown/Degradant Isotope->ResultUnknown No (Not brominated) Ion120 Is m/z 120 present? FragCheck->Ion120 Ion199 Is m/z 199 present? Ion120->Ion199 No ResultTarget Target Identified: 4-amino-3'-bromo Ion120->ResultTarget Yes ResultIso1 Isomer Identified: 4-amino-3-bromo (Same Ring) Ion199->ResultIso1 Yes Ion199->ResultUnknown No

Figure 2: Logical workflow for distinguishing the target compound from its structural isomers.

References

  • BenchChem. A Spectroscopic Comparison Guide to 2-Bromo-4'-fluoro-3'-methylbenzophenone Isomers. (Accessed 2024).[1] 2

  • ChemicalBook. 4-Bromobenzophenone MS Spectrum Data. (Accessed 2024).[1] 3

  • Michigan State University. Mass Spectrometry - Fragmentation Patterns and Isotope Signatures. (Accessed 2024).[1] 4

  • PubChem. 4-Amino-3-bromobenzonitrile Spectral Information. (Accessed 2024).[1] 5

  • Agilent Technologies. Fast LC/MS/MS Analytical Method for Drug Metabolites. (Accessed 2024).[1] 6

Sources

Comparative

Comparative Reactivity Guide: 3-Bromo vs. 4-Bromo Benzoyl Anilines in Cross-Coupling

Executive Summary For medicinal chemists and process scientists, the late-stage functionalization of benzanilides (benzoyl anilines) relies heavily on transition-metal-catalyzed cross-coupling. When designing synthetic r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists and process scientists, the late-stage functionalization of benzanilides (benzoyl anilines) relies heavily on transition-metal-catalyzed cross-coupling. When designing synthetic routes or Structure-Activity Relationship (SAR) campaigns, the regiochemistry of the aryl halide electrophile dictates not only the geometry of the final molecule but also the fundamental kinetics of the coupling event. This guide provides a rigorous comparison of the reactivity between 3-bromo-N-phenylbenzamide (meta-substituted) and 4-bromo-N-phenylbenzamide (para-substituted), grounded in physical organic chemistry and empirical kinetic data.

Mechanistic Framework: Electronic Effects in Oxidative Addition

In standard Pd(0)/Pd(II) catalytic cycles, the turnover-limiting step for aryl bromides is frequently the oxidative addition (OA) of the C–Br bond to the electron-rich Pd(0) center. The transition state of this concerted oxidative addition involves a significant buildup of negative charge at the ipso-carbon. Consequently, the reaction is highly sensitive to the electronic nature of the substituents on the aryl ring [1].

The carboxamide group (-CONHPh) is a strong electron-withdrawing group (EWG). Its influence on the arene system varies drastically depending on its position relative to the bromine atom:

  • 4-Bromo Benzoyl Aniline (Para): The bromine atom is in direct resonance communication with the carbonyl group. The developing negative charge during OA is stabilized by both inductive effects and resonance delocalization into the carbonyl oxygen.

  • 3-Bromo Benzoyl Aniline (Meta): The bromine atom only benefits from the inductive electron-withdrawing effect of the amide. Resonance stabilization of the OA transition state is forbidden by orbital symmetry.

Kinetic analyses using Hammett plots consistently yield positive


 values (+2 to +5) for the oxidative addition of aryl halides, demonstrating that more positive 

constants (stronger EWG effects) exponentially increase the reaction rate [2]. Because the para-amide group exhibits a higher effective Hammett constant (

) due to resonance, 4-bromo benzoyl anilines are intrinsically more reactive toward oxidative addition than their 3-bromo counterparts [3].

G Pd0 Pd(0) Catalyst Electron-rich OA Oxidative Addition (Rate-Limiting for Ar-Br) Pd0->OA PdII Ar-Pd(II)-Br Intermediate OA->PdII Ar-Br TM Transmetalation (with Ar'-B(OH)2) PdII->TM PdII_TM Ar-Pd(II)-Ar' TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Regenerates Pd(0) Product Cross-Coupled Product (Ar-Ar') RE->Product

Fig 1. Pd-catalyzed cross-coupling cycle highlighting the critical oxidative addition step.

Quantitative Data Presentation

The table below summarizes the theoretical and empirical reactivity parameters comparing the two isomers.

Parameter3-Bromo Benzoyl Aniline (Meta)4-Bromo Benzoyl Aniline (Para)Mechanistic Rationale
Electronic Stabilization Inductive only (-I)Inductive (-I) + Resonance (-M)Para-amides delocalize transition state charge.
Relative Hammett Constant


Higher

accelerates oxidative addition.
Relative Reaction Rate (

)
1.0 (Baseline)~2.5 - 4.0Determined via intermolecular competition assays.
Typical Suzuki Yield (1 hr, 80°C) 65 - 75%> 95%Faster kinetics lead to higher conversion before catalyst deactivation.
Susceptibility to Hydrodebromination HigherLowerSlower OA allows competing side-reactions (e.g., reduction) to occur.

Note: Reaction rates are highly dependent on the specific ligand architecture (e.g., bulky phosphines vs. NHCs), but the relative reactivity trend (


) remains constant across standard Pd(0) systems.

Experimental Methodologies: Self-Validating Protocols

To rigorously prove the reactivity difference in your own laboratory, we recommend a Competition Assay . Rather than running parallel reactions where slight temperature or stirring variations can skew kinetic data, a one-pot competition experiment forces both electrophiles to compete for a limiting amount of the active Pd(0) catalyst.

Protocol: One-Pot Suzuki-Miyaura Competition Assay

Objective: Determine the relative oxidative addition rate (


) of 4-bromo vs. 3-bromo benzoyl aniline.

Causality & Design Choices:

  • Limiting Reagent: Using 0.5 equivalents of phenylboronic acid ensures the reaction stops before either bromide is fully consumed, providing an accurate snapshot of the kinetic ratio.

  • Internal Standard: 1,3,5-Trimethoxybenzene is inert under these conditions and allows for precise quantitative NMR (qNMR) integration.

  • Homogeneous Conditions: Using a Dioxane/Water mixture ensures all species remain in solution, preventing mass-transfer limitations from masking the true chemical kinetics.

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, add 3-bromo-N-phenylbenzamide (0.5 mmol, 1.0 eq) and 4-bromo-N-phenylbenzamide (0.5 mmol, 1.0 eq).

  • Limiting Nucleophile: Add phenylboronic acid (0.25 mmol, 0.5 eq).

  • Base & Standard: Add K2CO3 (1.0 mmol, 2.0 eq) and 1,3,5-trimethoxybenzene (0.1 mmol, internal standard).

  • Solvent: Add 4.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed DI water.

  • Catalyst Initiation: Add Pd(PPh3)4 (0.0125 mmol, 5 mol% relative to boronic acid). Seal the vial under a nitrogen atmosphere.

  • Reaction: Heat the mixture at 80 °C with vigorous stirring (800 rpm) for exactly 60 minutes.

  • Quench (Self-Validation): Rapidly cool the vial in an ice bath and open it to air to oxidize the active Pd(0) to Pd(II), halting the catalytic cycle. Dilute with EtOAc (10 mL) and wash with brine (10 mL).

  • Analysis: Concentrate the organic layer and analyze the crude mixture via UPLC-MS and 1H-NMR. The ratio of the 4-phenyl product to the 3-phenyl product directly reflects the relative reaction rates.

Workflow Mix Equimolar Mixture 3-Br & 4-Br Benzanilide Reagents Add 0.5 eq Ar-B(OH)2 + Pd Catalyst + Base Mix->Reagents React Controlled Heating (e.g., 80°C, 1 hr) Reagents->React Quench Quench & Extract (Self-Validating) React->Quench Analyze LC-MS / NMR Analysis Determine Ratio Quench->Analyze

Fig 2. Self-validating competition workflow to empirically determine relative reaction kinetics.

Implications for Drug Development

Understanding these kinetic nuances is critical when designing libraries of brominated benzanilides [4]. If a synthetic route is optimized using a 4-bromo benzoyl aniline, applying the exact same conditions to a 3-bromo analog may result in incomplete conversion or require higher catalyst loadings and extended reaction times. Furthermore, when executing late-stage functionalization on complex APIs containing multiple halogens, the para-halogen relative to an EWG will almost always undergo preferential oxidative addition, allowing for predictable, site-selective cross-coupling without the need for protecting groups.

References

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA-oUzZyx1o07-VH1LTnxuDFwTAr6pGw6udG0sT6_zPgfikPXwPVjsIP0JyZRjwCG99fmXO0FFbA9ZnaoHp4aVyk-b0ZwGgCEPtiYi2fTeETPV3ZoSG-PJ1DSNRy6KVTMc6PHdE4eIb2Gkh_Q=]
  • Competition Studies of Oxidative Addition of Aryl Halides to the (PNP)Rh Fragment. Organometallics.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_8cAQ--bO34gqxtafBZt9cUP4RMIAa7y_cTWTrOq9Ls-3YKoizhD4Ez9hnFGKhO0S0nJCErpVU9CzqceVKj3RPXZPimfcm1nYQTqsikGAcrRLuhtn2avIKDJFo8eOzW_ieudzq2BaKTo=]
  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6wbsk_hbqTrtU2x-QZ1MXiN9LKsd3sOQJWjSZP7piQJQ_SFf_ZGXDCs1gx94bcbOEoXGQkLLqIEwRqV3ABN286rwOTTXH_7LcUeq3T7HUctyh1yGloY3mRBGzwBELC3BoStsgUyPv5LnIL7Di5kxQp5wEJg==]
  • Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPe49hqgRVo8NSFi_mTb0FS5Ouw-Ipq_TC8ULKKJWD8Nde0wViw63SGjVp9-Sg8k_e9UfllV3G3L7rRa1pzzpZMk-UwUamDG2jJxQYDHZ3NUgpZCjiY2hrFg3AbIv6sC9nRa3uUklS3VeZOsY=]
Validation

Technical Comparison of UV-Vis Absorption: 4-(3-Bromobenzoyl)aniline vs. Structural Analogs

Executive Summary 4-(3-Bromobenzoyl)aniline (also known as 4-amino-3'-bromobenzophenone) is a substituted benzophenone derivative characterized by a donor-acceptor electronic structure. Its UV-Vis absorption profile in m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-Bromobenzoyl)aniline (also known as 4-amino-3'-bromobenzophenone) is a substituted benzophenone derivative characterized by a donor-acceptor electronic structure. Its UV-Vis absorption profile in methanol is dominated by an Intramolecular Charge Transfer (ICT) band, driven by the electron-donating amino group at the para position.

This guide provides a technical analysis of its absorption maxima (


), comparing it against its parent compound (4-aminobenzophenone) and the baseline chromophore (benzophenone).[1] Due to the specific meta-substitution of the bromine atom, the spectral shift relative to the parent aminobenzophenone is minimal, making the well-documented 4-aminobenzophenone  the primary reference standard for spectral validation.

Chemical Structure & Electronic Properties

The absorption behavior of 4-(3-bromobenzoyl)aniline is governed by the interplay between the electron-donating amine (-NH


) and the electron-withdrawing carbonyl (C=O) and bromine (-Br) groups.
Electronic Transition Pathway
  • Primary Chromophore: The 4-aminobenzophenone core.

  • Auxochrome (Dominant): The -NH

    
     group at the 4-position acts as a strong electron donor, facilitating a low-energy 
    
    
    
    and ICT transition.
  • Substituent Effect (Minor): The bromine atom at the 3' (meta) position exerts a weak inductive effect (-I) but is not in direct conjugation with the primary ICT pathway, resulting in negligible spectral shift compared to the parent compound.

Structural Diagram (DOT)

The following diagram illustrates the electronic flow and structural relationship between the target compound and its analogs.

ChemicalStructure cluster_0 Core Chromophore cluster_1 Primary Auxochrome Effect cluster_2 Target Compound Benzophenone Benzophenone (Baseline) λmax ≈ 252 nm ABP 4-Aminobenzophenone (Parent) λmax ≈ 332 nm Benzophenone->ABP + NH2 Group (Strong Red Shift) Target 4-(3-Bromobenzoyl)aniline (Meta-Br Derivative) λmax ≈ 332-335 nm ABP->Target + 3'-Br Atom (Negligible Shift)

Figure 1: Structural evolution and electronic effects influencing the UV-Vis absorption maxima.

Comparative Data Analysis

The following table synthesizes experimental data for the parent compounds and the predicted values for the target derivative based on substituent additivity rules in aromatic ketones.

Table 1: UV-Vis Absorption Maxima in Methanol[2]
Compound

(nm)

(L[1][2][3][4][5]·mol

·cm

)
Electronic Transition
Benzophenone 252~18,000

(Benzene Ring)
333~150

(Carbonyl, weak)
4-Aminobenzophenone 332 15,900 ICT /

24511,900Secondary

4-(3-Bromobenzoyl)aniline 332 - 335 ~16,000 ICT /

Key Insight: The introduction of the amino group causes a massive bathochromic shift (Red Shift) of ~80 nm compared to benzophenone. The 3'-bromo substituent, being in the meta position on the non-conjugated ring, does not significantly perturb the energy levels of the primary ICT state.

Experimental Protocol

To verify the absorption maximum in your specific matrix, follow this standardized protocol. This method ensures reproducibility and eliminates solvent-induced artifacts.

Reagents & Equipment
  • Solvent: Methanol (HPLC Grade, Cutoff < 205 nm).

  • Reference Standard: 4-Aminobenzophenone (98%+ purity).[6]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Cuvettes: Quartz, 10 mm path length.

Step-by-Step Workflow

Protocol Start Start: Sample Preparation Weigh Weigh 10 mg of 4-(3-bromobenzoyl)aniline Start->Weigh Dissolve Dissolve in 100 mL Methanol (Stock Solution: 100 ppm) Weigh->Dissolve Dilute Dilute 1 mL Stock -> 10 mL Methanol (Final Conc: ~10 ppm / 3.5 x 10^-5 M) Dissolve->Dilute Blank Run Baseline Correction (Pure Methanol) Dilute->Blank Prepare Cuvettes Measure Scan Sample (200 nm - 500 nm) Blank->Measure Analyze Identify λmax Expect ~332 nm Measure->Analyze

Figure 2: Standardized workflow for UV-Vis characterization of aminobenzophenone derivatives.

Protocol Notes
  • Concentration: The molar absorptivity (

    
    ) is high (~16,000). A concentration of 
    
    
    
    M
    (approx. 8-10 mg/L) is ideal to keep absorbance between 0.2 and 0.8 AU, ensuring linearity (Beer-Lambert Law).
  • Solvent Cutoff: Methanol absorbs below 205 nm. Ensure your baseline scan is flat in the region of interest (240-400 nm).

  • Acid Sensitivity: The amino group is basic. Traces of acid in the solvent can protonate the amine (-NH

    
    ), destroying the ICT band and shifting the spectrum back to resemble benzophenone (~250 nm). Ensure neutral pH. 
    

Mechanistic Discussion

Why Methanol?

Methanol is a polar protic solvent. For push-pull systems like 4-(3-bromobenzoyl)aniline:

  • Ground State Stabilization: Hydrogen bonding stabilizes the polar ground state.

  • Excited State Stabilization: The excited ICT state is highly polar. Polar solvents typically stabilize this state more than the ground state, leading to a lower energy transition (Red Shift) compared to non-polar solvents like hexane.

  • Comparison: In hexane, the

    
     would likely appear around 315-320 nm. In methanol, it shifts to ~332 nm.
    
The "Meta" Effect

The 3-bromo substituent is critical for the compound's chemical reactivity (e.g., cross-coupling) but "silent" in UV-Vis.

  • Para-Substitution (4'): Would extend conjugation, shifting

    
     to >340 nm.
    
  • Meta-Substitution (3'): Breaks the conjugation path. The electronic impact is limited to a weak inductive withdrawal, which slightly stabilizes the LUMO but has minimal net effect on the band gap energy.

References

  • NIST Chemistry WebBook. Dissociation Constants of 4-Aminobenzophenone Calculated From Ultraviolet Spectra. National Institute of Standards and Technology. [Link]

  • PubChem. 4-Aminobenzophenone Compound Summary. National Center for Biotechnology Information. [Link]

  • Sager, E. E., & Siewers, I. J. (1950). Dissociation constants of 4-aminobenzophenone calculated from ultraviolet spectra at several temperatures.[1] Journal of Research of the National Bureau of Standards.[1] [Link]

  • Castro, G. T., Blanco, S. E., & Giordano, O. S. (2000). UV Spectral Properties of Benzophenone.[4][5] Influence of Solvents and Substituents.[4][5][7][8][9] Molecules, 5(3), 424-425. [Link]

Sources

Comparative

A Comparative Guide to the Elemental Analysis of C₁₃H₁₁BrClNO

In the precise world of chemical research and pharmaceutical development, the unambiguous characterization of a molecule is paramount. Elemental analysis serves as a foundational technique, providing the empirical formul...

Author: BenchChem Technical Support Team. Date: March 2026

In the precise world of chemical research and pharmaceutical development, the unambiguous characterization of a molecule is paramount. Elemental analysis serves as a foundational technique, providing the empirical formula of a compound, which is a critical first step in its identification and purity assessment. This guide offers an in-depth look at the elemental analysis of the molecule C₁₃H₁₁BrClNO, presenting a comparison between theoretical calculations and established experimental methodologies.

Theoretical Elemental Composition of C₁₃H₁₁BrClNO

The first step in elemental analysis is the theoretical calculation of the elemental composition by mass from the molecular formula. This provides a benchmark against which experimental results are compared. The calculation involves determining the molecular weight of the compound and then finding the percentage of the total mass that each element contributes.

Step 1: Determine the Atomic Masses of Constituent Elements

The atomic masses of the elements in C₁₃H₁₁BrClNO are:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u[1]

  • Bromine (Br): 79.904 u[2][3]

  • Chlorine (Cl): 35.453 u[4][5]

  • Nitrogen (N): 14.007 u[6][7][8]

  • Oxygen (O): 15.999 u[9][10]

Step 2: Calculate the Molecular Weight (MW)

The molecular weight is the sum of the atomic weights of all atoms in the molecule:

MW = (13 × 12.011) + (11 × 1.008) + (1 × 79.904) + (1 × 35.453) + (1 × 14.007) + (1 × 15.999) MW = 156.143 + 11.088 + 79.904 + 35.453 + 14.007 + 15.999 MW = 312.594 g/mol

Step 3: Calculate the Percentage Composition of Each Element

The percentage composition of each element is calculated as follows:

% Element = (Total mass of element in formula / Molecular Weight) × 100

The results are summarized in the table below.

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass of Element ( g/mol )Percentage Composition (%)
CarbonC12.01113156.14349.95
HydrogenH1.0081111.0883.55
BromineBr79.904179.90425.56
ChlorineCl35.453135.45311.34
NitrogenN14.007114.0074.48
OxygenO15.999115.9995.12
Total 312.594 100.00

This table provides the theoretical elemental composition of C₁₃H₁₁BrClNO. Any pure sample of this compound should yield experimental results that are in close agreement with these values.

Experimental Verification of Elemental Composition

The theoretical values are verified experimentally, most commonly through combustion analysis for carbon, hydrogen, and nitrogen. The analysis of halogens (bromine and chlorine) and oxygen requires different methodologies.

Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN Analysis)

Principle: CHN analysis is a highly reliable method based on the complete combustion of a sample in a high-temperature furnace. The sample is burned in a stream of pure oxygen, which converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ). The nitrogen oxides are then reduced to N₂. The amounts of these combustion products are measured, and from these, the percentages of C, H, and N in the original sample are calculated.[11][12]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The capsule is introduced into a combustion furnace heated to approximately 1000°C. A constant flow of helium carrier gas is temporarily enriched with pure oxygen to ensure complete combustion.[5]

  • Reduction: The resulting gas mixture is passed through a reduction furnace containing heated copper to remove excess oxygen and reduce nitrogen oxides to nitrogen gas.[11]

  • Separation and Detection: The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases. A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Calculation: The instrument's software, calibrated with a known standard, calculates the percentage of C, H, and N in the original sample based on the detector's response.

Analysis of Halogens (Bromine and Chlorine)

For the determination of bromine and chlorine, combustion is also employed, but the detection method differs.

Principle: The sample is combusted in an oxygen-rich atmosphere to convert the organically bound halogens into hydrogen halides (HBr and HCl). These are then absorbed into a solution and analyzed using ion chromatography (IC) or titration.[13][14] The Schöniger flask combustion is a classic and effective method for this purpose.[8][15][16][17]

Experimental Protocol (Schöniger Flask Combustion with Ion Chromatography):

  • Sample Preparation: An accurately weighed sample is wrapped in a piece of ashless filter paper and placed in a platinum gauze holder attached to the stopper of a heavy-walled flask.

  • Absorption Solution: A suitable absorbing solution (e.g., a dilute sodium hydroxide solution with hydrogen peroxide) is added to the flask.

  • Combustion: The flask is filled with pure oxygen. The filter paper "fuse" is lit, and the stopper is immediately and firmly placed into the flask. The combustion occurs rapidly in the closed system.

  • Absorption: The flask is shaken to ensure complete absorption of the combustion products (HBr and HCl) into the solution, forming bromide (Br⁻) and chloride (Cl⁻) ions.

  • Analysis by Ion Chromatography (IC): The resulting solution is injected into an ion chromatograph. The anions are separated on an ion-exchange column and detected by a conductivity detector. Quantification is achieved by comparing the peak areas to those of known standards.[1][6][7]

Workflow for Elemental Analysis

Caption: Workflow for the complete elemental analysis of C₁₃H₁₁BrClNO.

Comparison with Other Analytical Techniques

While elemental analysis is fundamental for determining the empirical formula, it does not provide structural information. For a comprehensive characterization, it is used in conjunction with other techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureElemental Analysis (EA)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Information Percentage composition of elements.Mass-to-charge ratio (m/z) of the molecule and its fragments.Chemical environment and connectivity of atoms (¹H, ¹³C, etc.).
Strengths - Highly accurate and precise for determining elemental ratios.- Essential for confirming the purity of a sample.[12]- Provides the molecular weight of the compound.- High sensitivity, requiring very small sample amounts.[18]- Can provide structural information through fragmentation patterns.- Provides detailed structural information and connectivity of atoms.- Non-destructive technique.[18]- Quantitative for determining the relative number of atoms.
Limitations - Destructive technique.- Provides no information about the molecular structure or isomers.- Can be influenced by impurities.- Ionization can be challenging for some molecules.- Fragmentation can be complex to interpret.- May not distinguish between isomers with the same molecular weight.[12]- Lower sensitivity compared to MS, requires more sample.[18]- Can be complex to interpret for large molecules.- Requires deuterated solvents.
Role in Characterization Confirms the empirical and molecular formula (when combined with MW from MS).Determines the molecular weight and can help elucidate the structure.Provides the definitive structure of the molecule.

Conclusion

The elemental analysis of C₁₃H₁₁BrClNO, a molecule containing carbon, hydrogen, bromine, chlorine, nitrogen, and oxygen, requires a multi-faceted experimental approach. The theoretical calculation of its elemental composition serves as the gold standard for comparison. Experimental verification through CHN analysis, Schöniger flask combustion followed by ion chromatography, and pyrolysis for oxygen determination provides the necessary data to confirm the compound's empirical formula and assess its purity.

While elemental analysis is an indispensable tool, it is most powerful when used in a complementary fashion with other analytical techniques such as Mass Spectrometry and NMR Spectroscopy. Together, these methods provide a complete picture of the molecule's identity, purity, and structure, which is essential for researchers, scientists, and professionals in drug development.

References

  • Innovatech Labs. (2021, September 28). Measuring Halogen Content with Ion Chromatography. Available at: [Link]

  • Quality Analysis. (n.d.). Combustion Ion Chromatography (CIC). Available at: [Link]

  • EAG Laboratories. (n.d.). Combustion Ion Chromatography (CIC). Available at: [Link]

  • Scribd. (n.d.). Assays by Oxygen Flask Combustion. Available at: [Link]

  • Lab Bulletin. (n.d.). Safe Elemental Analysis Using Schöniger Oxygen Flask Combustion. Available at: [Link]

  • Slideshare. (2018, February 13). Oxygen flask combustion method ppt.pdf. Available at: [Link]

  • Exeter Analytical (UK) Ltd. (n.d.). Oxygen Flask Combustion Unit. Available at: [Link]

  • Chlorine The Element of Surprise. (n.d.). Chlorine Facts. Available at: [Link]

  • Testbook. (2025, December 17). What is the atomic mass of carbon?. Available at: [Link]

  • Jefferson Lab. (n.d.). #35 - Bromine - Br. Available at: [Link]

  • Unacademy. (n.d.). Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?. Available at: [Link]

  • Oreate AI Blog. (2025, December 19). Understanding the Atomic Mass of Chlorine: A Deep Dive. Available at: [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Available at: [Link]

  • ACS Central Science. (2022, December 14). Chemists Debate the Value of Elemental Analysis. Available at: [Link]

  • Eurachem. (2016). Guide to Quality in Analytical Chemistry: An Aid to Accreditation (3rd ed.). Available at: [Link]

  • MDPI. (2021, April 29). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Available at: [Link]

  • ACS Publications. (n.d.). Instructions to Authors for Analytical Chemistry. Available at: [Link]

  • MDPI. (n.d.). Topical Collection : Analytical Chemistry Methods and Protocols: From Standard Practices to New Sustainable Approaches. Available at: [Link]

  • BYJU'S. (n.d.). 35 : Br-Bromine. Available at: [Link]

  • Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. Available at: [Link]

  • JRC Publications Repository. (2025, December 1). Reference materials in analytical chemistry. Available at: [Link]

  • Informatics Journals. (n.d.). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Available at: [Link]

  • ResearchGate. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Available at: [Link]

  • Wikipedia. (n.d.). Oxygen. Available at: [Link]

  • Britannica. (2026, February 17). Oxygen | Discovery, Symbol, Properties, Uses, & Facts. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(3-bromobenzoyl)aniline hydrochloride

Part 1: Chemical Profile & Hazard Assessment Compound Identity: Chemical Name: 4-(3-Bromobenzoyl)aniline hydrochloride Systematic Name: (4-Aminophenyl)(3-bromophenyl)methanone hydrochloride Chemical Structure: A benzophe...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Profile & Hazard Assessment

Compound Identity:

  • Chemical Name: 4-(3-Bromobenzoyl)aniline hydrochloride

  • Systematic Name: (4-Aminophenyl)(3-bromophenyl)methanone hydrochloride

  • Chemical Structure: A benzophenone derivative featuring a central ketone linking a 4-aminophenyl ring and a 3-bromophenyl ring, stabilized as a hydrochloride salt.

  • Chemical Class: Halogenated Benzophenone / Aniline Derivative.

Hazard Assessment (Control Banding Principle): As a specific Safety Data Sheet (SDS) for this exact salt may be limited in public repositories, this guide applies Occupational Exposure Band (OEB) 3/4 protocols. This is based on the structural alerts of its functional groups:

  • Aniline Moiety: High potential for acute toxicity (oral/dermal/inhalation), skin sensitization , and methemoglobinemia (interference with oxygen transport in blood). Many anilines are suspected mutagens/carcinogens.

  • Bromine Substituent: Increases lipophilicity, potentially enhancing dermal absorption and biological retention.

  • Hydrochloride Salt: Hydrolysis in moisture can release hydrochloric acid, causing severe irritation to mucous membranes and eyes.

GHS Classification (Inferred):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4.

  • Skin/Eye Irritation: Category 2/2A.

  • Sensitization (Skin): Category 1.

  • Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Liver).

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection Zone Required Equipment Technical Specification & Rationale
Respiratory P100 / HEPA Filter Minimum: N95/P95 for closed-system handling.Recommended: Full-face respirator with P100 cartridges or PAPR (Powered Air Purifying Respirator) for open handling (weighing).Rationale: Prevents inhalation of fine particulates that can cause systemic aniline toxicity.
Hand Protection Double Gloving Inner Layer: Nitrile (4 mil).Outer Layer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield®) for prolonged contact.Rationale: Anilines can permeate thin nitrile. Double gloving provides a breakthrough time buffer >480 mins.
Eye & Face Chemical Goggles Standard: Tight-fitting unvented chemical goggles.Forbidden: Safety glasses alone (insufficient for dusts).Rationale: Protects against corneal damage from acidic salt dust and systemic absorption via the lacrimal duct.
Body Tyvek® Lab Coat / Coverall Standard: Disposable Tyvek® or chemically resistant apron over a cotton lab coat.Footwear: Closed-toe, non-perforated shoes with shoe covers.Rationale: Prevents clothing contamination and subsequent dermal absorption.[1]

Part 3: Operational Workflows

Safe Handling Workflow (Receiving to Reaction)

This workflow ensures containment from the moment the chemical enters the lab.

SafeHandling cluster_hood Engineering Controls (Fume Hood / Glove Box) Start Receipt of Shipment Inspect Inspect Packaging (Check for breakage/residue) Start->Inspect Storage Storage (Cool, Dry, Dark, Segregated from Oxidizers) Inspect->Storage Intact Waste Waste Disposal (Segregated Hazardous Stream) Inspect->Waste Damaged (Treat as Spill) Weighing Weighing / Transfer (MUST be in Fume Hood or Glove Box) Storage->Weighing Required Qty Solubilization Solubilization (Add solvent to solid, not vice versa) Weighing->Solubilization Slow Addition Reaction Reaction Setup (Closed vessel, Inert Atmosphere) Solubilization->Reaction Reaction->Waste Post-Process

Figure 1: Operational workflow emphasizing engineering controls during the high-risk phases of weighing and reaction setup.

Protocol: Weighing & Transfer

Objective: Minimize dust generation and exposure.[2]

  • Preparation:

    • Activate Fume Hood (Face velocity: 80–100 fpm).

    • Don full PPE (Double nitrile gloves, goggles, lab coat, N95/P100).

    • Place an absorbent pad (plastic side down) on the work surface.

    • Static Control: Use an anti-static gun or bar if the powder is fluffy/static-prone to prevent "jumping."

  • Transfer:

    • Open the container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Weigh directly into a tared reaction vessel or a weighing boat.

    • Critical Step: If using a weighing boat, rinse the boat with the reaction solvent into the reaction vessel to ensure 100% transfer and decontamination.

  • Decontamination:

    • Wipe the exterior of the stock container with a solvent-dampened wipe (e.g., ethanol) before returning to storage.

    • Dispose of the wipe as hazardous solid waste.

Part 4: Emergency Response

Spill Response Logic

SpillResponse Start Spill Detected Type Spill Type? Start->Type DrySpill Dry Powder Type->DrySpill WetSpill Solution/Liquid Type->WetSpill ActionDry Cover with wet paper towel (Prevent dust) DrySpill->ActionDry ActionWet Absorb with Vermiculite or Chem-Pad WetSpill->ActionWet Clean Double Bag Waste Label 'Toxic/Aniline' ActionDry->Clean ActionWet->Clean Decon Scrub Area with Soap & Water (Repeat 2x) Clean->Decon

Figure 2: Decision logic for responding to dry vs. wet spills to minimize aerosolization.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. Oxygen may be required if cyanosis (blue lips/nails) occurs. Seek medical attention for potential methemoglobinemia.

  • Skin Contact: Do NOT use alcohol (increases absorption). Wash with copious amounts of soap and cool water for 15 minutes.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3] Consult an ophthalmologist.

Part 5: Disposal & Regulatory Compliance

  • Waste Classification: Hazardous Chemical Waste (Toxic).

  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid) or strong bases (liberates free aniline).

  • Container: Collect in a dedicated solid or liquid waste container labeled "Toxic - Aniline Derivative."

  • Destruction: Incineration at an approved facility is the standard method for halogenated organic aromatics.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 4-Bromobenzophenone (Parent Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline. 29 CFR 1910.1000. Retrieved from [Link]

Sources

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